Product packaging for Ethyl-thiazol-2-YL-amine(Cat. No.:CAS No. 13472-75-8)

Ethyl-thiazol-2-YL-amine

Cat. No.: B081599
CAS No.: 13472-75-8
M. Wt: 128.2 g/mol
InChI Key: LUWSZVRMLJKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl-thiazol-2-YL-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B081599 Ethyl-thiazol-2-YL-amine CAS No. 13472-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWSZVRMLJKYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547031
Record name N-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-75-8
Record name N-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-1,3-thiazol-2-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Ethyl-1,3-thiazol-2-amine. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.

Chemical Structure and Properties

N-Ethyl-1,3-thiazol-2-amine, also known as 2-(ethylamino)thiazole, is a heterocyclic amine with a thiazole ring system. The ethyl group is attached to the amino group at the 2-position of the thiazole ring.

Structure:

Chemical Identifiers and Properties:

A summary of the key chemical identifiers and physical properties for N-Ethyl-1,3-thiazol-2-amine is provided in Table 1. Please note that while some data is experimentally confirmed, other values may be predicted based on computational models due to the limited availability of published experimental data for this specific compound.

PropertyValueSource
IUPAC Name N-ethyl-1,3-thiazol-2-amine---
CAS Number 13472-75-8[1]
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.20 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid or solid---
Boiling Point Data not readily available---
Melting Point Data not readily available---
Solubility Predicted: Soluble in organic solvents such as ethanol, DMSO, and DMF---

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of N-Ethyl-1,3-thiazol-2-amine. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of N-Ethyl-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons on the thiazole ring and the ethyl group.

  • Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring. The coupling constant (J) between these protons would be characteristic of vicinal coupling in a five-membered aromatic ring.

  • Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons would be coupled to the methyl protons and potentially show further coupling to the N-H proton.

  • N-H Proton: A broad singlet or triplet, the chemical shift of which can be concentration and solvent-dependent.

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Thiazole Carbons: Three signals are expected for the carbon atoms of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield. The C4 and C5 carbons will appear in the aromatic region.

  • Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-Ethyl-1,3-thiazol-2-amine.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3350-3310 (one band)Secondary amine
C-H Stretch3100-3000 (aromatic), 3000-2850 (aliphatic)Thiazole and ethyl C-H
C=N Stretch~1620Thiazole ring
C=C Stretch~1550Thiazole ring
C-N Stretch1335-1250Aromatic amine
N-H Bend1650-1580 (weak or absent for secondary amines)Amine

2.4. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 128.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkylated 2-aminothiazoles involve cleavage of the alkyl chain and fragmentation of the thiazole ring. Alpha-cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.

Experimental Protocols

3.1. Synthesis of N-Ethyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of 2-aminothiazole derivatives. This protocol describes a general procedure that can be adapted for the synthesis of N-Ethyl-1,3-thiazol-2-amine.

Materials:

  • Ethylthiourea

  • Chloroacetaldehyde (50% aqueous solution) or 2-bromo-1,1-diethoxyethane

  • Ethanol or Water

  • Sodium bicarbonate or other suitable base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethylthiourea in a suitable solvent such as ethanol or water.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of a halo-carbonyl compound. For N-Ethyl-1,3-thiazol-2-amine, chloroacetaldehyde is a suitable reagent. The addition should be done cautiously, and the reaction mixture may be cooled in an ice bath to control any initial exotherm.

  • Reaction: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base such as sodium bicarbonate to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity

  • Anti-inflammatory Activity

  • Anticancer Activity

  • Kinase Inhibition

While specific biological data for N-Ethyl-1,3-thiazol-2-amine is not extensively documented in publicly available literature, its structural similarity to other bioactive 2-aminothiazoles suggests it may be a valuable starting point for the design of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

As no specific signaling pathways have been definitively associated with N-Ethyl-1,3-thiazol-2-amine, a diagram illustrating a general drug discovery workflow is provided below.

Visualizations

Diagram 1: Hantzsch Synthesis of N-Ethyl-1,3-thiazol-2-amine

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Ethylthiourea Ethylthiourea Cyclocondensation Cyclocondensation Ethylthiourea->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation N-Ethyl-1,3-thiazol-2-amine N-Ethyl-1,3-thiazol-2-amine Cyclocondensation->N-Ethyl-1,3-thiazol-2-amine

Caption: Hantzsch synthesis pathway for N-Ethyl-1,3-thiazol-2-amine.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS End End NMR->End IR->End MS->End

References

An In-depth Technical Guide on Ethyl-thiazol-2-YL-amine (CAS: 13472-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-thiazol-2-YL-amine, also known as N-ethyl-1,3-thiazol-2-amine, is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological significance based on the activities of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from established knowledge of the 2-aminothiazole class to provide a valuable resource for researchers.

Chemical and Physical Properties

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

PropertyValueSource/Comment
CAS Number 13472-75-8[1]
Molecular Formula C5H8N2S[1]
Molecular Weight 128.20 g/mol [1]
Appearance Expected to be a liquid or low-melting solid.General observation for similar small molecules.
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF.Based on the properties of other 2-aminothiazole derivatives.
pKa The amine group is expected to be basic.The thiazole ring influences the basicity of the exocyclic amine.
Boiling Point Not reported.
Melting Point Not reported.

Synthesis and Characterization

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following represents a generalized protocol for the synthesis of N-substituted 2-aminothiazoles, which can be adapted for the synthesis of this compound.

Materials:

  • Ethylthiourea

  • A suitable α-halocarbonyl compound (e.g., 2-chloroacetaldehyde or a precursor)

  • Ethanol or another suitable solvent

  • Base (e.g., sodium bicarbonate or triethylamine, optional depending on the substrate)

Procedure:

  • Dissolve ethylthiourea in ethanol in a round-bottom flask.

  • Add the α-halo-carbonyl compound to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N-ethyl-1,3-thiazol-2-amine.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl group, the thiazole ring protons, and the overall carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N bonds.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product cluster_characterization Characterization Ethylthiourea Ethylthiourea Condensation Hantzsch Thiazole Synthesis (Condensation & Cyclization) Ethylthiourea->Condensation alpha_haloketone α-Halo-carbonyl alpha_haloketone->Condensation Solvent_Removal Solvent Removal Condensation->Solvent_Removal Purification Purification (Chromatography/Recrystallization) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product NMR NMR Final_Product->NMR MS Mass Spec Final_Product->MS IR IR Final_Product->IR

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported as potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Potential Therapeutic Areas
  • Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases, tubulin polymerization, and cell cycle progression.

  • Antimicrobial: The thiazole ring is a key component of several antimicrobial drugs. 2-aminothiazole derivatives have shown activity against a range of bacteria and fungi.

  • Anti-inflammatory: Certain 2-aminothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Potential Signaling Pathway Interactions

Based on the known targets of other 2-aminothiazole derivatives, this compound could potentially interact with the following signaling pathways:

  • Kinase Signaling Pathways: Many kinase inhibitors incorporate the 2-aminothiazole scaffold. These pathways, such as the MAPK/ERK and PI3K/Akt pathways, are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.

  • Tubulin Polymerization: Some 2-aminothiazole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

  • Inflammatory Pathways: By inhibiting key enzymes in the inflammatory cascade, 2-aminothiazole derivatives can modulate the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Conceptual Signaling Pathway Diagram

G cluster_stimulus External Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_compound Potential Intervention cluster_response Cellular Response Stimulus Growth Factor / Mitogen Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation / Survival ERK->Response Compound This compound (as a potential kinase inhibitor) Compound->RAF Compound->MEK

Caption: Potential interaction of a 2-aminothiazole with the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable building block for chemical synthesis and holds potential for biological activity, given its structural relation to the well-established 2-aminothiazole pharmacophore. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on existing knowledge of related compounds. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which could lead to the development of novel therapeutic agents. Researchers are encouraged to use the generalized protocols and conceptual pathways presented here as a starting point for their investigations into this promising molecule.

References

Synthesis of Ethyl-thiazol-2-yl-amine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for ethyl-thiazol-2-yl-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The guide details the prevalent Hantzsch thiazole synthesis, among other methods, offering detailed experimental protocols and structured data for comparative analysis.

Core Synthetic Methodologies

The synthesis of 2-aminothiazole derivatives, including this compound, predominantly relies on the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] The versatility of this reaction allows for the introduction of various substituents on the thiazole ring, making it a cornerstone in the generation of diverse chemical libraries for drug screening.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring.[2] The reaction proceeds via an SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

A general workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Synthesis_Workflow reagents α-Haloketone + Thioamide/Thiourea solvent Solvent (e.g., Ethanol, Methanol) reagents->solvent Dissolve reaction Reaction (Heating/Reflux) solvent->reaction Heat workup Aqueous Workup (e.g., Na2CO3 solution) reaction->workup Cool & Quench isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/ Column Chromatography) isolation->purification product 2-Aminothiazole Derivative purification->product

Figure 1: General workflow for Hantzsch thiazole synthesis.
Alternative Synthetic Routes

While the Hantzsch synthesis is the most common, other methods for synthesizing 2-aminothiazole derivatives have been reported. These include one-pot syntheses using catalysts like trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst, which offers an environmentally friendly approach.[3] Additionally, microwave-assisted synthesis has been shown to be an efficient and eco-friendly procedure, often resulting in good to excellent yields.[4]

Experimental Protocols

General Procedure for Hantzsch Synthesis of 2-Aminothiazole Derivatives

The following is a general experimental protocol adapted from literature for the synthesis of 2-aminothiazole derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide or thiourea (1.5 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a base, such as 5% sodium carbonate, to neutralize the acid formed during the reaction.[2]

  • Isolation: The solid product, if formed, is collected by filtration through a Buchner funnel and washed with water.[2] If the product is not a solid, it can be extracted with a suitable organic solvent like ethyl acetate.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (1H, 13C), mass spectrometry, and melting point determination.[1]

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound (CAS 13472-75-8) is not extensively detailed in the provided search results, its synthesis can be achieved via the Hantzsch reaction using chloroacetaldehyde and N-ethylthiourea.[5]

The proposed synthetic pathway is as follows:

Ethyl_Thiazol_2_yl_amine_Synthesis start N-Ethylthiourea + Chloroacetaldehyde reaction Hantzsch Condensation (e.g., in Ethanol, Reflux) start->reaction intermediate Cyclization & Dehydration Intermediate reaction->intermediate product This compound intermediate->product

Figure 2: Proposed synthesis of this compound.

Data Presentation: Synthesis of 2-Aminothiazole Derivatives

The following table summarizes representative examples of 2-aminothiazole derivatives synthesized via the Hantzsch reaction, including their yields and physical properties.

CompoundSubstituentsYield (%)Melting Point (°C) / Boiling Point (°C)Reference
N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amineR1 = H, R2 = 3-CF3-Ph, R3 = Me61.62-[1]
N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineR1 = H, R2 = 3-CF3-Ph, R3 = (6-Cl-pyridin-3-yl)methyl75176[1]
N-methyl-N-(4-(3-(trifluromethyl)phenyl)thiazol-2-yl)isobutyramideR1 = H, R2 = 3-CF3-Ph, R3 = isobutyryl, N-Me67243 (B.P.)[1]
4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amineR1 = H, R2 = 4-Cl-Ph, R3 = 2,4-diF-Ph94122-124[6]
4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amineR1 = H, R2 = 4-Cl-Ph, R3 = 4-NO2-Ph94235-237[6]

Biological Significance and Applications

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and anesthetic properties.[1][7] The thiazole ring serves as a versatile scaffold that can be readily functionalized to optimize pharmacological properties.

Role in Drug Development

The 2-aminothiazole core is present in several approved drugs and clinical candidates. For instance, derivatives of this scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[7] The ability to synthesize a large library of derivatives through methods like the Hantzsch synthesis is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[8]

Due to the focus of the provided literature on synthetic chemistry, detailed signaling pathway diagrams for specific this compound derivatives are not available. However, the general role of 2-aminothiazole derivatives in inhibiting specific enzymes, such as kinases, suggests their involvement in modulating cellular signaling cascades. For example, a kinase inhibitor would block the phosphorylation of downstream substrates, thereby interrupting a signaling pathway.

The logical relationship for the application of these compounds in drug discovery is outlined below:

Drug_Discovery_Logic synthesis Synthesis of 2-Aminothiazole Library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Identified Hits lead_opt->synthesis Iterative Synthesis preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Figure 3: Logical workflow for drug discovery with 2-aminothiazole derivatives.

References

Spectroscopic Profile of N-Ethyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Ethyl-1,3-thiazol-2-amine (C₅H₈N₂S, Mol. Weight: 128.20 g/mol ). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for N-Ethyl-1,3-thiazol-2-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N-Ethyl-1,3-thiazol-2-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0d1HThiazole H-4
~6.4 - 6.6d1HThiazole H-5
~5.5 - 6.5br s1HN-H
~3.2 - 3.4q2H-CH₂-
~1.2 - 1.4t3H-CH₃

Table 2: Predicted ¹³C NMR Data for N-Ethyl-1,3-thiazol-2-amine

Chemical Shift (δ, ppm)Assignment
~168 - 172C-2 (Thiazole)
~135 - 139C-4 (Thiazole)
~105 - 109C-5 (Thiazole)
~40 - 44-CH₂-
~14 - 16-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Ethyl-1,3-thiazol-2-amine

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3400Medium, SharpN-H Stretch
3000 - 3100MediumAromatic C-H Stretch
2850 - 2980MediumAliphatic C-H Stretch
~1620StrongC=N Stretch (Thiazole ring)
~1520StrongN-H Bend
1400 - 1500MediumC=C Stretch (Thiazole ring)
1250 - 1335MediumAromatic C-N Stretch
1020 - 1250MediumAliphatic C-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Ethyl-1,3-thiazol-2-amine

m/zRelative Intensity (%)Assignment
128High[M]⁺ (Molecular Ion)
113Moderate[M - CH₃]⁺
100Moderate[M - C₂H₄]⁺
85High[Thiazole-NH₂]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of N-Ethyl-1,3-thiazol-2-amine.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small, neat sample (a drop of liquid or a few crystals of solid) directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one with Electron Ionization (EI) capabilities.

Sample Introduction:

  • Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a heated probe or, if volatile, through a gas chromatograph (GC) for separation prior to mass analysis.

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-300.

  • Source Temperature: 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation pathways that are consistent with the structure of N-Ethyl-1,3-thiazol-2-amine to further support its identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as N-Ethyl-1,3-thiazol-2-amine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_reporting Reporting Synthesis Synthesis of N-Ethyl-1,3-thiazol-2-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Technical Guide / Whitepaper Structure_Confirmation->Final_Report Confirmed Data

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Ethyl-1,3-thiazol-2-amine.

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its versatile structure allows for diverse substitutions, enabling the modulation of pharmacological properties and the development of potent agents for various therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[3][4][5] Their mechanisms of action are multifaceted and often involve the modulation of critical cellular processes such as apoptosis, cell cycle progression, and kinase signaling.[3][5]

Mechanisms of Anticancer Action

Induction of Apoptosis: A primary mechanism by which 2-aminothiazole compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] Studies have shown that these derivatives can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[3]

Cell Cycle Arrest: In addition to inducing apoptosis, many 2-aminothiazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[3] Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from proceeding through division.[3] For instance, some derivatives have been reported to induce G0/G1 arrest in leukemia cells, while others cause an accumulation of cells in the S and G2/M phases in colorectal cancer.[3]

Kinase Inhibition: The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors.[6][7] Notably, the clinically approved anticancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[4][6][7] Novel 2-aminothiazole derivatives have been shown to inhibit various kinases implicated in cancer progression, including Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[3][6]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM
Compound 27HeLa (Cervical)1.6 ± 0.8 µM
Compound 20H1299 (Lung)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 and 24HepG2 (Liver)0.51 mM and 0.57 mM
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79aMCF-7 (Breast)2.32 µg/mL (GI50)
Compound 79bA549 (Lung)1.61 µg/mL (GI50)

Table 1: In Vitro Cytotoxicity (IC50/GI50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines.[3][8]

Antimicrobial Activity of 2-Aminothiazole Compounds

The 2-aminothiazole scaffold is also a prominent feature in compounds with significant antimicrobial properties.[9][10][11] These derivatives have shown activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[9][10][11]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are still under investigation, but some studies suggest potential targets. For instance, molecular docking studies have indicated that these compounds may inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacteria, and CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal ergosterol biosynthesis.[10][12]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 1Bacillus subtilis50Candida albicans50
Derivative 2Escherichia coli100Aspergillus niger100
Compound 1--T. viride-
Compound 8En. cloacae---

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives against Bacterial and Fungal Strains.[9][10]

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been investigated for their anti-inflammatory potential.[1] Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

Studies have shown that certain 2-aminothiazole compounds can act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[13][14] By inhibiting COX-2, these derivatives can effectively reduce the production of prostaglandins and thereby alleviate inflammation.[13][14]

Experimental Protocols

The evaluation of the biological activities of 2-aminothiazole compounds involves a variety of standardized in vitro assays. Below are detailed methodologies for some of the key experiments.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch synthesis is a classic and widely employed method for the preparation of the 2-aminothiazole core.[15]

  • Reactant Preparation: Dissolve a substituted thiourea (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reaction Initiation: Add an α-haloketone (1.0 equivalent) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole derivative.[15]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).[16]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2-aminothiazole compounds.

apoptosis_pathway aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 aminothiazole 2-Aminothiazole Derivative G0G1_arrest G0/G1 Arrest aminothiazole->G0G1_arrest G2M_arrest G2/M Arrest aminothiazole->G2M_arrest G0G1_arrest->G1 G2M_arrest->G2

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

kinase_inhibition aminothiazole 2-Aminothiazole Derivative kinase Protein Kinase (e.g., Src, VEGFR-2, ALK) aminothiazole->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

experimental_workflow_anticancer synthesis Synthesis of 2-Aminothiazole Derivatives treatment Treatment with Compounds synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Viability/Cytotoxicity treatment->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis treatment->flow_cytometry western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis

Caption: General experimental workflow for anticancer evaluation.

References

The Core Mechanisms of 2-Aminothiazole Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including approved drugs and clinical candidates. While the specific compound "Ethyl-thiazol-2-YL-amine" is not extensively characterized in publicly available literature, the broader class of 2-aminothiazole derivatives has been the subject of intensive research. This technical guide provides a comprehensive overview of the core mechanisms of action of these derivatives in biological systems, focusing on their interactions with key molecular targets and their impact on critical signaling pathways.

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which 2-aminothiazole derivatives exert their biological effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core often serves as a versatile scaffold for designing potent and selective kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway for CDK2 Inhibition by 2-Aminothiazole Derivatives

CDK2_Inhibition cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->CDK2 inhibits

Caption: CDK2 inhibition by 2-aminothiazole derivatives.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This assay quantifies the inhibitory activity of a compound against CDK2.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the 2-aminothiazole derivative in DMSO.

    • Prepare a solution of recombinant human CDK2/Cyclin A enzyme.

    • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add serial dilutions of the 2-aminothiazole derivative or vehicle (DMSO) to the wells.

    • Add the CDK2/Cyclin A enzyme to all wells except the negative control.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Src Family Kinase Inhibition

The 2-aminothiazole scaffold is a key component of Dasatinib, a potent inhibitor of Src family kinases and other tyrosine kinases. These kinases are involved in various cellular processes, including proliferation, survival, and angiogenesis.

Signaling Pathway for Src Kinase Inhibition by Dasatinib (a 2-Aminothiazole Derivative)

Src_Inhibition cluster_0 Src Signaling Cascade cluster_1 Inhibition GrowthFactorReceptor Growth Factor Receptor Src Src Kinase GrowthFactorReceptor->Src activates STAT3 STAT3 Src->STAT3 phosphorylates (Tyr705) Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->Src inhibits

Caption: Src kinase inhibition by Dasatinib.

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This method assesses the inhibition of Src kinase activity in cells by measuring the phosphorylation of its downstream target, STAT3.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., a colon cancer cell line with active Src signaling) in appropriate media.

    • Treat the cells with various concentrations of the 2-aminothiazole derivative (e.g., Dasatinib) or vehicle (DMSO) for a specific duration (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

    • Compare the levels of p-STAT3 in treated cells to the vehicle-treated control to determine the inhibitory effect of the compound.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.

Quantitative Data for 2-Aminothiazole Kinase Inhibitors

Compound Class/ExampleTarget KinaseIC50/KiAssay Type
Phenyl-aminothiazole derivativeCDK2/Cyclin EIC50: 1-10 nMBiochemical Assay
DasatinibSrcIC50: 0.8 nMCell-free Assay
DasatinibAblIC50: <1 nMCell-free Assay
4-Methyl-5-(pyrimidinyl)thiazol-2-amine derivativeAurora AIC50: ~50 nMBiochemical Assay

Enzyme Inhibition: Targeting a Broad Range of Biological Processes

Beyond kinases, 2-aminothiazole derivatives have been shown to inhibit a variety of other enzymes, demonstrating their versatility as therapeutic agents.

Carbonic Anhydrase (CA) Inhibition

Certain 2-aminothiazole derivatives exhibit potent inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl).

    • Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent.

    • Prepare a solution of purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II).

    • Prepare a CO2-saturated water solution.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.

    • The enzyme and inhibitor are pre-incubated in the buffer.

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water.

    • The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

  • Data Analysis:

    • The initial rates of the reaction are calculated.

    • The Ki value is determined by fitting the data to the appropriate inhibition model.

Cholinesterase Inhibition

Some 2-aminothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare a stock solution of the 2-aminothiazole derivative in DMSO.

    • Prepare a solution of AChE from a commercial source.

    • Prepare solutions of the substrate acetylthiocholine iodide (ATCI) and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the 2-aminothiazole derivative solution, and the AChE solution.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding ATCI and DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Detection:

    • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value.

Phosphodiesterase (PDE) and Cyclooxygenase (COX) Inhibition

2-Aminothiazole derivatives have also been explored as inhibitors of phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, which are targets for erectile dysfunction and inflammation, respectively.

Quantitative Data for 2-Aminothiazole Enzyme Inhibitors

Compound Class/ExampleTarget EnzymeIC50/KiAssay Type
2-Amino-4-(4-chlorophenyl)thiazolehCA IKi: 0.008 µMStopped-Flow CO2 Hydration
2-Amino-4-(4-bromophenyl)thiazolehCA IIKi: 0.124 µMStopped-Flow CO2 Hydration
2-Amino-4-(4-bromophenyl)thiazoleAChEKi: 0.129 µMEllman's Method
2-Amino-4-(4-bromophenyl)thiazoleBChEKi: 0.083 µMEllman's Method
N-Aryl-2-aminothiazole derivativePDE5IC50: ~10 µMBiochemical Assay
N-Aryl-2-aminothiazole derivativeCOX-2IC50: 0.09-0.71 µMFluorometric Assay

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of kinases and other enzymes by 2-aminothiazole derivatives often translates into potent anticancer activity. The primary mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Experimental Workflow for Evaluating Anticancer Activity

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MTT_Assay MTT Assay (Cytotoxicity) Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) MTT_Assay->Flow_Cytometry confirms mechanism Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot validates targets Xenograft_Model Xenograft Mouse Model (Tumor Growth Inhibition) Western_Blot->Xenograft_Model leads to

Caption: Workflow for anticancer activity evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-aminothiazole derivative for a specific period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value.

Antimicrobial and Anti-inflammatory Activities

The 2-aminothiazole scaffold is also found in compounds with significant antimicrobial and anti-inflammatory properties. The mechanisms of action in these contexts are diverse and can involve the inhibition of microbial enzymes or the modulation of inflammatory signaling pathways in host cells.

Conclusion

The 2-aminothiazole core is a remarkably versatile scaffold that enables the design of molecules with a wide range of biological activities. The primary mechanisms of action for many of these derivatives involve the inhibition of key enzymes, particularly protein kinases, which are central to various disease processes. The ability to modulate these targets leads to profound cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells. The information presented in this guide, including the signaling pathways, experimental protocols, and quantitative data, provides a solid foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into the specific mechanisms of individual derivatives will continue to uncover their full therapeutic potential.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Medicinal History of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a curiosity in synthetic dye chemistry to a privileged scaffold in a multitude of life-saving drugs is a testament to the enduring power of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based compounds in medicine, detailing the seminal synthetic methodologies, key therapeutic breakthroughs, and the mechanistic underpinnings of their biological activity.

From Dyestuffs to Drugs: The Genesis of Thiazole Chemistry

The story of thiazole begins not in a pharmacy, but in the burgeoning field of synthetic organic chemistry in the late 19th century. The initial impetus for the exploration of this novel heterocyclic system was the quest for new synthetic dyes.

In 1887, the German chemist Arthur Hantzsch reported a novel and versatile method for the synthesis of the thiazole ring. This reaction, now famously known as the Hantzsch thiazole synthesis , involves the condensation of an α-haloketone with a thioamide.[1] This discovery laid the fundamental groundwork for the systematic exploration of thiazole chemistry and the eventual realization of its profound medicinal potential.

The First Wave: Sulfathiazole and the Dawn of the Antibiotic Era

The first major therapeutic breakthrough for a thiazole-based compound came with the development of sulfathiazole in the late 1930s. As a member of the sulfonamide class of drugs, sulfathiazole was one of the first effective systemic antibacterial agents, predating the widespread use of penicillin.[1] Its introduction marked a pivotal moment in medicine, offering a treatment for a wide range of bacterial infections that were often fatal.

Sulfathiazole's efficacy stemmed from its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole effectively halts bacterial proliferation.[2][3]

Table 1: Early Clinical Efficacy of Sulfathiazole against Common Pathogens

PathogenInfection TypeTypical Dosage (1940s)Reported Efficacy
Staphylococcus aureusOsteomyelitisPreoperative oral administration for 3 days; 1-2g of powder applied to the woundEffective in treating osteomyelitis, particularly when combined with surgical debridement.[4]
Streptococcus pyogenesVariousNot specifiedEffective against streptococcal infections.[1]
PneumococcusPneumoniaNot specifiedDemonstrated a high degree of protection.[5]
GonococcusGonorrheaNot specifiedShowed a high degree of protection against this virulent organism.[5]

The Penicillin Revolution and the Thiazolidine Core

While sulfathiazole was a crucial first step, the discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production, revolutionized the treatment of bacterial infections.[6] Interestingly, the core structure of penicillin contains a thiazolidine ring , a saturated derivative of thiazole. This structural feature is integral to penicillin's mechanism of action.

Penicillins exert their bactericidal effects by inhibiting the bacterial enzyme DD-transpeptidase, which is responsible for the final step in peptidoglycan synthesis – the cross-linking of the bacterial cell wall. The strained β-lactam ring of penicillin acylates a serine residue in the active site of the transpeptidase, leading to its irreversible inactivation. This disruption of cell wall synthesis ultimately causes the bacterial cell to lyse.

Table 2: Minimum Inhibitory Concentrations (MIC) of Early Penicillins against Gram-Positive Bacteria

Bacterial SpeciesPenicillin G MIC (µg/mL)Reference
Staphylococcus aureus (non-penicillinase producing)0.4 - 24[7]
Streptococcus agalactiae≤0.06 - 0.125[8]
Streptococcus uberis0.25[8]
Enterococcus faecalis32[9]

A Vital Coenzyme: The Thiazole Moiety in Thiamine (Vitamin B1)

Beyond its role in synthetic drugs, the thiazole ring is a fundamental component of thiamine (vitamin B1) , an essential nutrient for all living organisms. Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP) , which acts as a crucial coenzyme in several key metabolic pathways.[10]

TPP is a cofactor for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in carbohydrate metabolism and the citric acid cycle. It is also essential for the function of transketolase in the pentose phosphate pathway. The thiazolium ring of TPP is the reactive portion of the molecule, enabling it to catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[8]

Experimental Protocols

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-methylthiazole

This protocol describes the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials:

  • Thiourea (76 g, 1 mole)

  • Water (200 cc)

  • Chloroacetone (92.5 g, 1 mole)

  • Solid Sodium Hydroxide (200 g)

  • Ether

  • 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Suspend thiourea in water in the reaction flask.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.[11]

Synthesis of Sulfathiazole

This multi-step synthesis starts with the chlorosulfonation of acetanilide to produce p-acetamidobenzenesulfonyl chloride, which is then coupled with 2-aminothiazole, followed by hydrolysis.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

  • React dry acetanilide with chlorosulfonic acid. This reaction evolves HCl gas and should be performed in a fume hood.

  • Carefully pour the reaction mixture onto ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Filter the crude product, wash with cold water, and dry.[12]

Step 2: Coupling of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole

  • Dissolve p-acetamidobenzenesulfonyl chloride and 2-aminothiazole in a suitable solvent, such as pyridine, which also acts as an acid acceptor.

  • Stir the reaction mixture to allow for the formation of N-acetylsulfathiazole.[13][14]

Step 3: Hydrolysis of N-Acetylsulfathiazole to Sulfathiazole

  • Hydrolyze the N-acetylsulfathiazole by heating with an aqueous solution of sodium hydroxide.

  • Neutralize the reaction mixture to precipitate the sulfathiazole.

  • Collect the product by filtration, wash, and dry.[15][16]

Signaling Pathways and Mechanisms of Action

Sulfathiazole: Inhibition of Folic Acid Synthesis

Sulfathiazole_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Dihydrofolic_Acid->Bacterial_Growth Essential for Sulfathiazole Sulfathiazole Sulfathiazole->Dihydropteroate_Synthase Competitive Inhibition

Caption: Sulfathiazole competitively inhibits dihydropteroate synthase.

Penicillin: Inhibition of Bacterial Cell Wall Synthesis

Penicillin_Mechanism Peptidoglycan_Precursors Peptidoglycan Precursors Transpeptidase DD-Transpeptidase (Penicillin-Binding Protein) Peptidoglycan_Precursors->Transpeptidase Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan Catalyzes Cross-linking Cell_Lysis Cell Lysis Transpeptidase->Cell_Lysis Cell_Wall Stable Bacterial Cell Wall Cross_linked_Peptidoglycan->Cell_Wall Cell_Wall->Cell_Lysis Prevents Penicillin Penicillin Penicillin->Transpeptidase Irreversible Inhibition

Caption: Penicillin irreversibly inhibits transpeptidase, leading to cell lysis.

Thiamine Pyrophosphate (TPP) as a Coenzyme

TPP_Coenzyme_Function Thiamine Thiamine (Vitamin B1) Thiamine_Pyrophosphokinase Thiamine Pyrophosphokinase Thiamine->Thiamine_Pyrophosphokinase TPP Thiamine Pyrophosphate (TPP) Thiamine_Pyrophosphokinase->TPP Synthesizes Pyruvate_Dehydrogenase Pyruvate Dehydrogenase (TPP-dependent enzyme) TPP->Pyruvate_Dehydrogenase Coenzyme for Pyruvate Pyruvate Pyruvate->Pyruvate_Dehydrogenase Acetyl_CoA Acetyl-CoA Pyruvate_Dehydrogenase->Acetyl_CoA Catalyzes conversion to Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Thiamine is converted to TPP, a vital coenzyme in metabolism.

Conclusion

The discovery and development of thiazole-based compounds represent a remarkable chapter in the history of medicine. From its humble beginnings in the synthesis of dyes, the thiazole ring has proven to be an exceptionally versatile scaffold, giving rise to groundbreaking antibacterial agents like sulfathiazole and forming the core of the life-saving penicillins. Its presence in the essential vitamin B1 further underscores its fundamental importance in biological systems. The continued exploration of thiazole chemistry promises to yield new therapeutic agents, building on the rich legacy of this unassuming yet powerful heterocycle. This guide serves as a testament to the foundational discoveries and the intricate science that have established thiazole-based compounds as indispensable tools in the ongoing quest for human health.

References

In-Depth Technical Guide: Safety and Handling of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl-thiazol-2-YL-amine (CAS No. 13472-75-8), also known as N-Ethyl-1,3-thiazol-2-amine. The information presented is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a substituted thiazole derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name N-Ethyl-1,3-thiazol-2-amine[1]
CAS Number 13472-75-8[1]
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
Appearance Not specified
Melting Point 52.5-53.5 °C
Boiling Point 191.4±23.0 °C (Predicted)
Density 1.185±0.06 g/cm³ (Predicted)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, DermalNot specifiedH312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Acute Toxicity, InhalationNot specifiedH332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

GHS Hazard Pictograms

Toxicological Information

Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and after contact with the substance.
Respiratory Protection If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

4.3. General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

While a specific, detailed synthesis protocol for N-Ethyl-1,3-thiazol-2-amine was not found in the surveyed literature, a general and widely used method for the synthesis of N-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

General Procedure for the Synthesis of N-substituted-4-arylthiazol-2-amines: [4]

  • Reactants:

    • Substituted N-ethylthiourea (1 equivalent)

    • Substituted α-bromoacetophenone (1 equivalent)

    • Base (e.g., potassium carbonate, 1 equivalent)

    • Solvent (e.g., Dimethylformamide - DMF)

  • Procedure: a. In a round-bottom flask, combine the substituted N-ethylthiourea, the substituted α-bromoacetophenone, and the base in the solvent. b. Reflux the reaction mixture for a specified time (typically monitored by Thin Layer Chromatography - TLC). c. After the reaction is complete, concentrate the mixture under reduced pressure. d. Wash the residue with water. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-4-arylthiazol-2-amine.

Logical Workflow for Safe Handling and Experimentation:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Work_in_Hood Work in Fume Hood Gather_PPE->Work_in_Hood Weigh_Chemical Weigh Chemical Work_in_Hood->Weigh_Chemical Perform_Reaction Perform Reaction/Experiment Weigh_Chemical->Perform_Reaction Quench_Reaction Quench Reaction Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Glassware Clean Glassware Dispose_Waste->Clean_Glassware Store_Chemical Store Chemical Securely Clean_Glassware->Store_Chemical

Experimental Workflow for this compound

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the SDS for the most current and complete safety information before handling this chemical.

References

A Technical Guide to the Procurement and Application of Ethyl-Substituted 2-Aminothiazoles for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial sourcing, purchasing considerations, and experimental applications of ethyl-substituted 2-aminothiazole derivatives. Due to the potential ambiguity of the term "Ethyl-thiazol-2-YL-amine," which could refer to several isomers (N-ethyl, 4-ethyl, or 5-ethyl-thiazol-2-amine), this document focuses on commercially available and well-documented compounds of significant interest in medicinal chemistry, such as Ethyl 2-aminothiazole-4-carboxylate and its structural analogs. These compounds are crucial building blocks in the synthesis of a wide array of therapeutic agents.[1][2][3][4][5]

Commercial Suppliers and Purchasing

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. A variety of chemical suppliers offer ethyl-substituted 2-aminothiazole derivatives, often with different purity grades and in various quantities.

Table 1: Commercial Suppliers of Selected Ethyl-Substituted 2-Aminothiazole Derivatives

Compound NameCAS NumberSupplier ExamplesAvailable QuantitiesNotes
Ethyl 2-aminothiazole-4-carboxylate5398-36-7NINGBO INNO PHARMCHEM CO., LTD., Thermo Scientific, Georganics, ChemicalBook5g, multi-kilogram batchesA key intermediate for targeted therapies like anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1) inhibitors.[2][6][7]
2-Amino-4-methylthiazole1603-91-4Sigma-Aldrich, TCI AmericaGrams to kilogramsA closely related and widely used building block in pharmaceuticals and agrochemicals.[8][9][10]
This compound (N-ethyl-1,3-thiazol-2-amine)13472-75-8SynblockResearch quantitiesPurity of ≥98% is typically available.[11]
[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride56933-57-4Fluorochem250mgA primary amine derivative for further functionalization.[12]
2-Amino-4-(chloromethyl)thiazole hydrochloride59608-97-8Chem-ImpexResearch quantitiesA reactive intermediate for synthesizing various bioactive molecules.[13]
Ethyl-thiazol-2-ylmethyl-amine680591-00-8BLD Pharm, Sigma-AldrichResearch quantitiesAvailable for use in creating diverse chemical libraries.[14]

Key Purchasing and Quality Specifications

When purchasing these compounds, researchers must consider several factors to ensure the reliability and reproducibility of their experiments. The required purity and analytical validation can vary significantly depending on the intended application, from initial screening to late-stage drug development.

Table 2: Typical Product Specifications

ParameterSpecificationAnalytical MethodImportance
Purity ≥95% to ≥99%HPLC, GCHigh purity is essential to avoid side reactions and ensure accurate biological testing results.[2][13]
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, Mass SpectrometryVerifies the correct molecular structure of the purchased compound.[1][15]
Physical Form Crystals, Powder, SolidVisual InspectionImportant for handling, solubility, and reaction setup.[9][12][13]
Solubility Varies by compound and solventExperimental DeterminationCritical for designing reaction conditions and biological assays.
Melting Point Compound-specific rangeMelting Point ApparatusA key indicator of purity.[1][9]
Storage Conditions Airtight, dry, room temperature, or refrigeratedSupplier RecommendationEnsures the long-term stability of the chemical.[11][13][16]

Experimental Protocols: Synthesis and Characterization

The Hantzsch thiazole synthesis is a classical and widely used method for preparing 2-aminothiazole derivatives. The following protocols are generalized from published literature and provide a foundation for laboratory synthesis.

Protocol 1: General Synthesis of Ethyl 2-Aminothiazole-4-carboxylate [1][17]

  • Reaction Setup: A mixture of ethyl bromopyruvate (1 mmol) and thiourea (1.2 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is stirred at 70°C for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

  • Isolation: The resulting precipitate is collected by filtration and dried to yield the final product.

Protocol 2: Characterization of Ethyl 2-aminothiazole-4-carboxylate [1]

  • ¹H NMR (CDCl₃, δ ppm): δ = 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃), 7.41 (s, 1H, Thiazole), 5.85 (s, 2H, NH₂).

  • FT-IR (KBr, cm⁻¹): 1690 (C=O ester), 3300–3150 (N–H amine), 3000 (C–H), 1566 (C=C).

  • Elemental Analysis (C₆H₈N₂O₂S): Calculated: C 41.81%, H 4.65%, N 16.26%; Found: C 41.79%, H 4.64%, N 16.26%.

Protocol 3: General Synthesis of 2-Amino-4-arylthiazoles [18]

  • Reaction Setup: To a solution of a substituted 2-bromoethanone in ethanol, add a substituted thiourea (1.02 eq).

  • Reaction Conditions: Stir the mixture at 70°C for 2 hours, monitoring the reaction via LC/MS.

  • Work-up: Cool the reaction mixture to room temperature to allow for precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash with acetone. The solid can be further purified by dissolving in 2 M NaOH and extracting with ethyl acetate. The combined organic layers are then dried and concentrated.

Visualization of Synthesis and Biological Interactions

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis reagents Ethyl Bromopyruvate + Thiourea reaction Reflux at 70°C reagents->reaction 1 hr solvent Ethanol (Solvent) solvent->reaction workup Cooling & Precipitation in Water reaction->workup Completion product Ethyl 2-aminothiazole- 4-carboxylate workup->product Filtration

Caption: A workflow diagram of the Hantzsch synthesis for Ethyl 2-aminothiazole-4-carboxylate.

Diagram 2: Role in Inhibiting Signaling Pathways

2-Aminothiazole derivatives are integral to the development of kinase inhibitors. For example, derivatives of a related compound, 2-amino-1,3,4-thiadiazole, have been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) pathway, which is often dysregulated in cancer.[19]

Kinase_Inhibition Upstream Upstream Signals (e.g., Growth Factors) ERK_Pathway ERK Pathway Activation Upstream->ERK_Pathway Proliferation Cell Cycle Progression & Proliferation ERK_Pathway->Proliferation Arrest G1/S Phase Arrest Inhibitor 2-Aminothiazole Derivative (Inhibitor) Inhibitor->ERK_Pathway Inhibits Inhibitor->Arrest Induces

Caption: Inhibition of the ERK signaling pathway by a 2-aminothiazole derivative, leading to cell cycle arrest.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[4][5] Ethyl-substituted derivatives serve as versatile starting materials for synthesizing compounds with potential therapeutic applications, including:

  • Anticancer Agents: As seen with inhibitors of ALK, SCD1, and the ERK pathway, these compounds are crucial for developing targeted cancer therapies.[2][3][19] Dasatinib, a clinically used anticancer drug, features a 2-aminothiazole core.[3]

  • Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of novel 2-aminothiazole derivatives.[1][20]

  • Anti-inflammatory and Analgesic Agents: The scaffold is associated with anti-inflammatory and analgesic properties, making it a target for developing new treatments for inflammatory conditions.[21]

  • Neuroprotective and Antiprion Activity: Certain 2-aminothiazoles have been identified as promising leads for treating neurodegenerative conditions like prion diseases.[22]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethyl-thiazol-2-yl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of Ethyl-thiazol-2-yl-amine, also known as N-ethyl-1,3-thiazol-2-amine. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to create the 2-aminothiazole core, followed by N-alkylation to introduce the ethyl group.

Overview of Synthesis

The synthesis of this compound is efficiently achieved in two primary stages:

  • Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole. This classical method involves the condensation reaction of an α-halocarbonyl compound with a thiourea.[1][2] For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde is reacted with thiourea.

  • Step 2: N-Ethylation of 2-Aminothiazole. The resulting 2-aminothiazole undergoes nucleophilic substitution with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product, N-ethyl-1,3-thiazol-2-amine.

This protocol provides detailed methodologies for both steps, including reagent specifications, reaction conditions, and purification techniques.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Intermediates

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Chloroacetaldehyde (50% aq. solution)2-chloroacetaldehydeC₂H₃ClO78.50-~100Colorless liquid
ThioureaThioureaCH₄N₂S76.12176-178-White crystalline solid
2-Aminothiazole1,3-thiazol-2-amineC₃H₄N₂S100.1491-93140 (15 mmHg)Pale yellow crystalline solid
Ethyl IodideIodoethaneC₂H₅I155.97-11171-73Colorless to yellowish liquid
Sodium HydroxideSodium HydroxideNaOH40.003181388White solid
Diethyl EtherEthoxyethaneC₄H₁₀O74.12-11634.6Colorless liquid

Table 2: Physicochemical Properties of the Final Product

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Appearance
This compoundN-ethyl-1,3-thiazol-2-amineC₅H₈N₂S128.20210-215Pale yellow oil/liquid

Experimental Protocols

Step 1: Synthesis of 2-Aminothiazole (Hantzsch Thiazole Synthesis)

This procedure is adapted from the classical Hantzsch reaction for synthesizing 2-aminothiazoles.[3][4]

Materials:

  • Chloroacetaldehyde (50% w/v in water)

  • Thiourea

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Crushed ice

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol, 7.61 g) in 50 mL of water.

  • Addition of Aldehyde: To the stirred solution, slowly add chloroacetaldehyde (0.1 mol, 12.7 mL of a 50% aqueous solution) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2 hours.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. The 2-aminothiazole will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the collected 2-aminothiazole in a desiccator or a vacuum oven at low heat to yield a pale-yellow crystalline solid.

Characterization: The product can be characterized by its melting point (91-93 °C) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound (N-Ethylation)

This procedure involves the alkylation of the primary amino group of 2-aminothiazole.

Materials:

  • 2-Aminothiazole (from Step 1)

  • Ethyl iodide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (0.05 mol, 5.0 g) in 30 mL of ethanol.

  • Base Addition: Add powdered sodium hydroxide (0.05 mol, 2.0 g) to the solution and stir for 15 minutes.

  • Alkylation: Slowly add ethyl iodide (0.055 mol, 8.58 g, 4.4 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Logical Workflow of the Synthesis

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N-Ethylation Thiourea Thiourea Reaction1 Condensation/ Cyclization Thiourea->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 Aminothiazole 2-Aminothiazole Reaction1->Aminothiazole Reaction2 N-Alkylation Aminothiazole->Reaction2 EthylIodide Ethyl Iodide EthylIodide->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Logical workflow for the two-step synthesis of this compound.

Signaling Pathway of the Hantzsch Thiazole Synthesis

HantzschMechanism Thiourea Thiourea (Nucleophile) Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (Electrophile) AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxy Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

References

Application Note: Comprehensive Analytical Characterization of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl-thiazol-2-YL-amine (CAS No. 13472-75-8) is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Accurate and comprehensive characterization of this molecule is critical for ensuring its identity, purity, and stability in research and development settings. This document provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound and related thiazole derivatives. While specific data for this compound is not extensively published, this note draws upon established methods for structurally similar compounds to provide robust analytical protocols.[3][4][5]

1. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on the analysis of similar 2-aminothiazole structures.[2][6]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Thiazole C2-~168
Thiazole C46.5 - 7.5 (doublet)~105-115
Thiazole C56.5 - 7.5 (doublet)~135-145
N-CH₂3.2 - 3.6 (quartet)~40
CH₃1.2 - 1.4 (triplet)~15
NH5.0 - 7.0 (broad singlet)-

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).[7]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Table 2: Characteristic FTIR Absorption Bands for this compound Based on characteristic frequencies for aminothiazoles and alkyl amines.[6][7][8]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 (broad)
C-H (Aromatic/Thiazole)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=N (Thiazole ring)Stretching1610 - 1650
C=C (Thiazole ring)Stretching1500 - 1580
N-H (Amine)Bending1580 - 1650
C-NStretching1200 - 1350

1.3. Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition of the compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The molecular weight of this compound (C₅H₈N₂S) is 128.20 g/mol .[9][10]

Table 3: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
100[M - C₂H₄]⁺
85Thiazole ring fragment

1.4. UV-Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the thiazole chromophore.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an approximate concentration of 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). For many 2-aminothiazole derivatives, λmax is typically observed in the 250-280 nm range.[11][12]

2. Chromatographic Characterization

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.

2.1. High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC with UV detection is the most common method for assessing the purity of non-volatile organic compounds.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.[13]

  • Instrumentation and Conditions: The following table summarizes recommended starting conditions.[13][14]

Table 4: Recommended HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV at λmax (e.g., 260 nm)
Injection Volume 10 µL
  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total area.

3. Visualized Workflows

3.1. General Analytical Workflow The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized compound like this compound.

G cluster_start Start cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_end Final Characterization start Synthesized Compound nmr NMR (1H, 13C) start->nmr ms Mass Spec (Molecular Weight) start->ms ftir FTIR (Functional Groups) start->ftir hplc HPLC-UV (Purity) nmr->hplc ms->hplc ftir->hplc end Fully Characterized Compound hplc->end gcms GC-MS (Purity & ID) gcms->end uvvis UV-Vis (Quantification) uvvis->end

General workflow for compound characterization.

3.2. HPLC-UV Analysis Workflow

This diagram details the steps involved in performing an HPLC-UV analysis for purity assessment.

HPLC_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column) prep->hplc separation Chromatographic Separation (Gradient Elution) hplc->separation detection UV Detection (at λmax) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Purity %) data->analysis

Workflow for HPLC-UV purity analysis.

The analytical characterization of this compound requires a multi-technique approach. NMR, FTIR, and mass spectrometry are indispensable for structural confirmation, while HPLC is the gold standard for purity determination. The protocols and data presented in this application note provide a robust framework for researchers to ensure the quality and integrity of this and other related thiazole compounds in their scientific endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl-thiazol-2-YL-amine. This compound and its derivatives are significant structural motifs in medicinal chemistry, known for a wide range of biological activities.[1][2] The presented isocratic reversed-phase HPLC method with UV detection is demonstrated to be suitable for the determination of this compound in research and quality control settings. The method is based on established analytical techniques for similar aminothiazole compounds and provides a reliable platform for purity assessment and quantification.[1]

Introduction

This compound is a heterocyclic amine containing a thiazole ring, a structural component found in numerous pharmaceutical compounds.[2] Accurate and precise analytical methods are crucial for the characterization and quality control of this compound and its derivatives during drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[3] This document provides a detailed protocol for an HPLC method applicable to this compound, based on methodologies developed for analogous aminothiazole structures.[1][4]

Experimental

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Ortho-phosphoric acid (OPA) or Formic Acid

Chromatographic Conditions:

The following chromatographic conditions are recommended as a starting point, based on methods for similar aminothiazole compounds.[1]

ParameterValue
Column Reversed-phase C18, 50 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A 0.1% v/v Ortho-phosphoric acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 272 nm (or as determined by UV scan)[1]

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare sample solutions by accurately weighing the material containing this compound and dissolving it in the mobile phase to obtain a final concentration within the calibration range.

Results and Discussion

Method Performance Characteristics:

The performance of the HPLC method should be validated to ensure its suitability for the intended application. The following table summarizes typical performance parameters based on similar validated methods for aminothiazole compounds.

ParameterTypical Performance
Retention Time ~ 3-5 minutes
**Linearity (R²) **≥ 0.999[5]
Precision (%RSD) < 2%[6]
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Dependent on detector and compound chromophore
Limit of Quantification (LOQ) Dependent on detector and compound chromophore

System Suitability:

Before sample analysis, the chromatographic system should be equilibrated. System suitability is assessed by injecting a standard solution multiple times. Typical system suitability criteria include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Repeatability of peak area (%RSD for 5 injections): ≤ 2.0%

Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 550 mL of 0.1% ortho-phosphoric acid in water (Mobile Phase A) with 450 mL of acetonitrile (Mobile Phase B). Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the "Standard and Sample Preparation" section.

  • HPLC System Setup:

    • Set up the HPLC instrument with the specified column and chromatographic conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the working standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis:

    • Inject the sample solutions.

    • Record the chromatograms and determine the peak area of the analyte.

  • Quantification:

    • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_std Standard Solution Preparation injection Injection of Standards & Samples prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte integration->quantification calibration->quantification report Report Generation quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. This method can be readily implemented in analytical laboratories for routine analysis and quality control purposes. Further validation may be required depending on the specific application and regulatory requirements. For compounds with low UV absorbance or complex matrices, derivatization followed by fluorescence detection could be explored as an alternative.[3][7]

References

Application Note: Analysis of Ethyl-thiazol-2-yl-amine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl-thiazol-2-yl-amine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] However, the analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption to the column.[3][4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.

Challenges in Amine Analysis

The primary challenges in the GC-MS analysis of amines like this compound include:

  • High Polarity and Basicity: These properties can cause strong interactions with the acidic silanol groups on the surface of standard fused silica capillary columns, resulting in peak tailing and poor chromatographic resolution.[3][4][5]

  • Volatility: While many amines are volatile enough for GC analysis, their volatility can be affected by the sample matrix.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, requiring efficient sample preparation techniques to isolate the analyte of interest.[2]

To address these challenges, derivatization is often employed to reduce the polarity and increase the volatility of the amine, leading to improved chromatographic performance.[3][6]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound. Two approaches are presented: a direct analysis method and a method involving derivatization.

Method 1: Direct GC-MS Analysis

This method is suitable for relatively clean samples where the concentration of this compound is high enough for detection without derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., in an aqueous matrix), add a suitable buffer to adjust the pH to basic conditions (e.g., pH 10-11 with NaOH) to ensure the amine is in its free base form.

  • Add 2 mL of a volatile, water-immiscible organic solvent such as dichloromethane or ethyl acetate.[2][7]

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

2. GC-MS Parameters

  • GC System: A standard gas chromatograph.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) is recommended. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injector: Splitless mode is preferred for trace analysis. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode (e.g., m/z 40-450) for qualitative analysis and identification. For quantitative analysis, Single Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[3]

Method 2: GC-MS Analysis with Derivatization

Derivatization with an agent like propyl chloroformate can significantly improve the chromatographic behavior of this compound.[3]

1. Sample Preparation and Derivatization

  • Extract the amine from the sample matrix using an appropriate solvent as described in the direct analysis method.

  • To an aliquot of the extract, add a suitable buffer (e.g., borate buffer, pH 9) and propyl chloroformate as the derivatizing reagent.[3]

  • The reaction forms a stable propyl carbamate derivative of the amine.

  • Extract the derivative into an organic solvent like hexane for injection into the GC-MS.[3]

2. GC-MS Parameters

The GC-MS parameters would be similar to the direct analysis method, with potential adjustments to the oven temperature program to ensure optimal separation of the derivatized analyte.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are illustrative and should be determined experimentally for a specific instrument and method.

ParameterExpected ValueNotes
Retention Time (RT) 8 - 15 minDependent on the specific GC column and temperature program.
Molecular Ion (M+) m/z 128For the underivatized this compound (C5H8N2S).
Key Fragment Ions To be determinedExpected fragments would arise from the loss of ethyl and other characteristic cleavages of the thiazole ring. Analysis of the mass spectrum of related compounds like 2-amino-4-methylthiazole (m/z 114) can provide insights.[9]
Limit of Detection (LOD) 1 - 10 ng/mLDependent on the sample matrix and whether derivatization is used.
Limit of Quantification (LOQ) 5 - 25 ng/mLTypically 3-5 times the LOD.
Linear Range 25 - 1000 ng/mLThe range over which the instrument response is proportional to the analyte concentration.
R² of Calibration Curve > 0.995A measure of the linearity of the method.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection extraction Liquid-Liquid Extraction (pH Adjustment) sample->extraction derivatization Derivatization (Optional) extraction->derivatization concentrate Concentration derivatization->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area) identification->quantification report Reporting quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Analyte_Derivatization_Pathway Rationale for Derivatization in Amine Analysis Analyte This compound (Polar, Basic) Problem Poor Peak Shape Column Adsorption Analyte->Problem Derivatization Derivatization Reaction (e.g., with Propyl Chloroformate) Analyte->Derivatization Derivative N-Propoxycarbonyl-Ethyl-thiazol-2-yl-amine (Less Polar, More Volatile) Derivatization->Derivative Solution Improved Peak Shape Enhanced Sensitivity Derivative->Solution

Caption: Logical pathway illustrating the benefits of derivatization.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Based on Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl-thiazol-2-YL-amine and its derivatives in the development of novel antimicrobial agents. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including potent antimicrobial effects against a wide range of pathogens.[1][2][3][4][5] This document outlines the synthesis, mechanism of action, and structure-activity relationships of thiazole-based compounds, along with standardized protocols for their evaluation.

Introduction to Thiazole-Based Antimicrobial Agents

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous clinically approved drugs.[1][6] Its derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7][8] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and thiazole derivatives, including those based on an this compound core, represent a promising avenue for the discovery of next-generation antimicrobial drugs.[1]

Mechanism of Action: The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.[1] While the exact mechanism can vary depending on the specific molecular structure, proposed targets include:

  • Inhibition of Bacterial Cell Division: Some thiazole-quinolinium derivatives have been shown to disrupt the dynamic assembly of the FtsZ protein, a crucial component of the bacterial cell division machinery, leading to cell elongation and eventual death.[9]

  • Enzyme Inhibition: Thiazole-based compounds have been predicted to inhibit key bacterial enzymes such as DNA gyrase and MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.[1][6] For antifungal activity, inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes, is a likely mechanism.[6][10]

  • Cell Membrane Disruption: The physicochemical properties of thiazole derivatives, including their hydrophobic and hydrophilic characteristics, may facilitate their integration into bacterial cell membranes, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.[2]

Synthesis of this compound Derivatives

The synthesis of 2-aminothiazole derivatives, including this compound analogs, is commonly achieved through the Hantzsch thiazole synthesis. This versatile method typically involves the condensation of a thiourea or its derivative with an α-haloketone.[1] Modifications to the thiourea and the α-haloketone allow for the introduction of various substituents to explore structure-activity relationships (SAR).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standardized and widely used technique to determine the MIC and MBC of antimicrobial agents.[5][11]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate into a tube containing sterile broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

  • Determination of MBC:

    • Take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

    • Plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antimicrobial agents against mammalian cells to ensure their selectivity for pathogens.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

Objective: To evaluate the cytotoxic effect of this compound derivatives on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be summarized in clear and concise tables for easy comparison of the activity of different this compound derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
ETZA-01HH16323264
ETZA-02ClH8161632
ETZA-03OCH₃H326464>64
ETZA-04HNO₂48816
Ciprofloxacin--0.50.2510.5

Table 2: Cytotoxicity of this compound Derivatives against HEK293 Cells

Compound IDIC₅₀ (µM)
ETZA-01>100
ETZA-0285
ETZA-03>100
ETZA-0455
Doxorubicin1.2

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies start This compound Core synthesis Derivative Synthesis (Hantzsch Reaction) start->synthesis purification Purification & Characterization synthesis->purification mic_mbc MIC/MBC Determination (Broth Microdilution) purification->mic_mbc cytotoxicity Cytotoxicity Assay (MTT Assay) purification->cytotoxicity sar Structure-Activity Relationship Analysis mic_mbc->sar cytotoxicity->sar enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) sar->enzyme_inhibition cell_division Cell Division Analysis (e.g., FtsZ Polymerization) sar->cell_division

Caption: Workflow for the development of this compound based antimicrobial agents.

signaling_pathway cluster_bacterial_cell Bacterial Cell thiazole Thiazole Derivative membrane Cell Membrane thiazole->membrane Membrane Perturbation dna_gyrase DNA Gyrase thiazole->dna_gyrase Inhibition ftsz FtsZ Protein thiazole->ftsz Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_division Cell Division ftsz->cell_division ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis

Caption: Putative antimicrobial mechanisms of action for thiazole derivatives.

References

Application Notes and Protocols for Ethyl-thiazol-2-YL-amine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of ethyl-thiazol-2-yl-amine derivatives as a promising class of anticancer agents. The protocols outlined below are intended to guide researchers in the synthesis and biological characterization of these compounds.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, with several approved drugs for various diseases, including cancer. The thiazole ring system is a key pharmacophore in approved anticancer drugs like Dasatinib and Ixazomib. Derivatives of this compound, a subset of 2-aminothiazoles, have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] This document details the synthesis and biological evaluation of these promising anticancer candidates.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4] This method involves the condensation of an α-haloketone with a thiourea derivative. The following protocol describes a general procedure for the synthesis of a representative N-ethyl-4-phenylthiazol-2-amine.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)

  • N-ethylthiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-ethylthiourea (1.2 equivalents) in ethanol.

  • To this solution, add the substituted α-bromoacetophenone (1 equivalent).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The crude product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-ethyl-4-phenylthiazol-2-amine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

In Vitro Anticancer Activity

The anticancer potential of the synthesized this compound derivatives can be evaluated through various in vitro assays. The most common primary screening method is the assessment of cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different cancer cell lines as reported in the literature.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A SaOS-2 (Osteosarcoma)0.190[6]
Compound B MCF-7 (Breast Cancer)6.10[7]
Compound C HeLa (Cervical Cancer)1.6N/A
Compound D A549 (Lung Cancer)4.89N/A
Compound E K562 (Leukemia)16.3N/A
Compound F HepG2 (Liver Cancer)0.51N/A
Compound G PC12 (Pheochromocytoma)0.309N/A
Compound H HCT-116 (Colon Cancer)3.16N/A
Compound I HT-29 (Colon Cancer)3.47N/A
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mechanism of Action

This compound derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Apoptosis is a key mechanism by which many chemotherapeutic agents kill cancer cells. The induction of apoptosis by the synthesized compounds can be assessed using the Annexin V-FITC/Propidium Iodide (PI) assay.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Arrest

Many anticancer compounds function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. The effect of the compounds on the cell cycle can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Signaling Pathway Analysis

This compound derivatives have been shown to modulate various signaling pathways involved in cancer progression. A common mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.

apoptosis_pathway Thiazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 (Active) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize the expression levels of the target proteins.

Conclusion

The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of this compound derivatives as potential anticancer agents. These compounds have demonstrated significant cytotoxic activity and the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to develop these promising compounds into novel cancer therapeutics.

References

Application Notes and Protocols for In Vitro Assays Involving 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific in vitro assay data for Ethyl-thiazol-2-YL-amine is not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been the subject of significant research in drug discovery. These derivatives have shown a wide range of biological activities and have been evaluated in numerous in vitro assays. This document provides detailed application notes and protocols for assays involving representative 2-aminothiazole derivatives, offering valuable insights for researchers and drug development professionals working with this chemical scaffold. The methodologies and data presented can serve as a guide for designing and interpreting in vitro studies for this compound and related compounds.

Section 1: Kinase Inhibition Assays for Anticancer Activity

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression. These assays are crucial for determining the potency and selectivity of potential drug candidates.

Data Summary: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of selected thiazolyl-indole-carboxamide derivatives against a panel of cancer-related kinases.[1]

Compound IDTarget KinaseIC50 (µM)
6i EGFR0.063
Her20.054
VEGFR-20.119
CDK20.448
6v EGFR0.081
Her20.065
VEGFR-20.429
CDK20.506
Dasatinib (Ref.) EGFR-
Her2-
VEGFR-2-
CDK2-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol describes a typical method for assessing the inhibitory activity of 2-aminothiazole derivatives against tyrosine kinases like EGFR, Her2, and VEGFR-2.

Materials:

  • Recombinant human kinases (EGFR, Her2, VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (2-aminothiazole derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant kinase.

  • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor like Dasatinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • Read the luminescence on a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Workflow Diagrams

G cluster_pathway Simplified EGFR/Her2 Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR_Her2 EGFR/Her2 Receptor Tyrosine Kinase Ligand->EGFR_Her2 RAS RAS EGFR_Her2->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Aminothiazole Derivative (e.g., 6i) Inhibitor->EGFR_Her2 Inhibition

Caption: Simplified EGFR/Her2 signaling pathway and the point of inhibition.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Start->Prepare_Reagents Prepare_Compounds Prepare Test Compound Serial Dilutions Start->Prepare_Compounds Dispense Dispense Reagents and Compounds into Plate Prepare_Reagents->Dispense Prepare_Compounds->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect Analyze Analyze Data (Calculate % Inhibition, IC50) Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Section 2: Enzyme Inhibition Assays for Other Therapeutic Targets

2-Aminothiazole derivatives have also been investigated as inhibitors of other enzymes, such as urease and α-glucosidase.

Data Summary: Urease and α-Glucosidase Inhibition

The following table presents the inhibitory activity of selected 2-aminothiazole sulfonamide derivatives.[2]

Compound IDTarget EnzymeIC50 (µM/mL)
36 Urease (Jack bean)14.06
22 Urease (Jack bean)15.21
34 Urease (Jack bean)18.11
35 Urease (Jack bean)20.21
Thiourea (Ref.) Urease (Jack bean)-
20 α-Glucosidase20.34
26 α-Glucosidase22.14
21 α-Glucosidase25.09
Glimepiride (Ref.) α-Glucosidase18.02
Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol outlines a common method for measuring the inhibition of urease activity.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent or a phenol-hypochlorite reagent (for ammonia detection)

  • Test compounds (2-aminothiazole derivatives)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.

  • Pre-incubate the enzyme and compound mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea substrate to each well.

  • Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding a component of the detection reagent (e.g., phenol reagent).

  • Add the remaining detection reagents (e.g., alkali and hypochlorite) to develop a color proportional to the amount of ammonia produced.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a spectrophotometer.

  • Calculate the percentage of urease inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Section 3: Cell-Based Functional Assays

Cell-based assays are essential for understanding the effects of compounds in a more physiologically relevant context. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC).

Data Summary: ZAC Antagonist Activity

The functional properties of N-(thiazol-2-yl)-benzamide analogs as antagonists at the Zinc-Activated Channel (ZAC) are summarized below.[3]

Compound SeriesModification SiteAntagonist Activity (at 1 mM Zn2+)
Series 2 Thiazole RingVaries with substitution
Series 3 Thiazole RingVaries with substitution
Series 4 Phenyl RingVaries with substitution
Series 5 Phenyl RingVaries with substitution

Specific IC50 values for individual analogs are detailed in the source publication.

Experimental Protocol: FLIPR® Membrane Potential (FMP) Assay

This protocol describes a high-throughput screening method to identify antagonists of ion channels like ZAC expressed in a stable cell line.

Materials:

  • ZAC-HEK293 stable cell line

  • Culture medium (e.g., DMEM with supplements)

  • Poly-D-lysine-coated black 96-well plates with clear bottoms

  • FLIPR® Membrane Potential Assay Kit

  • Agonist solution (e.g., ZnCl2)

  • Test compounds (2-aminothiazole derivatives)

  • FLIPR® instrument or a plate reader with fluorescence detection

Procedure:

  • Seed the ZAC-HEK293 cells into the 96-well plates and culture overnight.

  • Prepare the FMP dye solution according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add the FMP dye solution.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.

  • Prepare the test compounds at the desired concentrations.

  • Add the test compounds to the wells and incubate for a short period.

  • Place the plate into the FLIPR® instrument.

  • Measure the baseline fluorescence.

  • Add the agonist solution (ZnCl2) to all wells to activate the ZAC channels.

  • Immediately measure the change in fluorescence over time. In the presence of an antagonist, the agonist-induced change in fluorescence will be reduced.

  • Analyze the fluorescence data to determine the extent of inhibition by the test compounds.

Workflow Diagram

G cluster_workflow FLIPR Membrane Potential Assay Workflow Start Start Seed_Cells Seed ZAC-HEK293 Cells in 96-well Plate Start->Seed_Cells Culture Culture Overnight Seed_Cells->Culture Load_Dye Load Cells with FMP Dye Culture->Load_Dye Add_Compound Add Test Compound Load_Dye->Add_Compound Measure_Baseline Measure Baseline Fluorescence (FLIPR) Add_Compound->Measure_Baseline Add_Agonist Add Agonist (Zn2+) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response Add_Agonist->Measure_Response Analyze Analyze Data for Antagonist Activity Measure_Response->Analyze End End Analyze->End

Caption: Workflow for a cell-based FLIPR membrane potential assay.

Section 4: Antimicrobial Activity Assays

Derivatives of 2-aminothiazole have also been evaluated for their antimicrobial properties.

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table shows the antimicrobial activity of a selected 2-aminothiazole derivative against various bacterial strains.[4][5]

Compound IDBacterial StrainMIC (µg/mL)
8C E. coli6.25
S. typhi25
P. aeruginosa25

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., E. coli, S. typhi, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in broth and add it to each well containing the compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density (OD) can be read using a plate reader at a wavelength of 600 nm to quantify bacterial growth.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl-thiazol-2-YL-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl-thiazol-2-YL-amine and related 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3]

Q2: How can I improve the yield of my Hantzsch thiazole synthesis?

A2: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yields. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4][5] The stability of the reactants and intermediates can also influence the prevalence of side reactions.[4]

Q4: Are there more environmentally friendly ("greener") methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or aqueous mixtures.[6]
Suboptimal reaction temperature.Optimize the reaction temperature; refluxing or microwave heating can be effective.[4][6]
Ineffective or no catalyst.Introduce a suitable catalyst. Both acidic and basic catalysts have been shown to be effective.[6]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields.[4]
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Incorrect pH of the reaction mixture.Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[4][6]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.[6]
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[6]
Formation of a complex mixture of products.Optimize reaction conditions to improve selectivity.
The catalyst is difficult to remove from the product.Use a heterogeneous catalyst that can be easily filtered off after the reaction.[7]
Poor Reproducibility Variability in reagent quality.Use reagents from the same batch or ensure consistent purity.[6]
Atmospheric moisture affecting the reaction.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[6]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.

EntrySolventTemperature (°C)Yield (%)
1EthanolReflux85
2MethanolReflux82
3Water10075
4Ethanol/Water (1:1)6587
5Dioxane10078
6AcetonitrileReflux70
7Solvent-free8092

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Catalyst on Yield
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol805-
2Ca/4-MePy-IL@ZY-Fe3O4 (5)Ethanol80475
3Ca/4-MePy-IL@ZY-Fe3O4 (10)Ethanol80395
4Ca/4-MePy-IL@ZY-Fe3O4 (15)Ethanol80395
5SiW.SiO2 (15)Ethanol/Water (1:1)652-3.579-90

Data adapted from a study on the synthesis of 2-aminothiazole derivatives.[7][8]

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of a 2-aminothiazole derivative using conventional heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[9]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[9]

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Air dry the solid on a watch glass to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol outlines a more rapid synthesis using microwave irradiation.

Materials:

  • Substituted 2-chloroethanone (1 mmol)

  • Substituted thiourea (1.6 mmol)

  • Methanol (2 mL)

Procedure:

  • In a microwave reactor tube, combine the 2-chloroethanone derivative and the thiourea derivative.

  • Add methanol to the tube.

  • Seal the tube and place it in the microwave reactor.

  • Heat the mixture to 90°C for 30 minutes.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product can be collected by filtration.

  • Wash the product with cold methanol to remove unreacted starting materials.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

experimental_workflow start Start reactants Combine α-Haloketone and Thioamide in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Quench Reaction and Neutralize with Base reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification characterization Characterize Final Product (NMR, IR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl-thiazol-2-YL-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for the purification of 2-aminothiazole derivatives like this compound are column chromatography and recrystallization.[1][2] Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[3][4]

Q2: What are the likely impurities in my crude sample of this compound?

The most common synthesis route for 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction typically involves the condensation of an α-haloketone (or α-haloaldehyde) with a thiourea derivative.[7][8] For this compound, the reactants would be N-ethylthiourea and a 2-haloacetaldehyde. Therefore, common impurities may include:

  • Unreacted starting materials: Residual N-ethylthiourea or haloacetaldehyde.

  • Reaction by-products: Products from side reactions or decomposition. An excess of the thiourea reagent is often used, which may be present in the crude product.[9]

  • Solvents: Residual solvents from the reaction and initial workup procedures.

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[10] For 2-aminothiazole derivatives, ethanol is a commonly used and effective solvent.[3][11] To select a solvent, you can test small amounts of your crude product with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find one that fits this solubility profile. The pure compound should form well-defined crystals upon slow cooling.[11]

Q4: What is a good starting solvent system for silica gel column chromatography?

A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

Because this compound is a basic compound, it may interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, it is highly recommended to add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[12]

Q5: How can I assess the purity of my purified this compound?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by measuring the area of the product peak relative to the total area of all peaks.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities with distinct signals.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

Purification Performance Data

The following table summarizes representative data for common purification methods. Actual results may vary depending on the initial purity of the crude material.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield RangeNotes
Recrystallization 85-95%>99%70-90%Effective for removing minor impurities. Yield depends on the solubility difference at high and low temps.
Column Chromatography 60-90%>98%60-85%Highly effective for separating multiple impurities. Yield can be lower due to product loss on the column.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying this compound using column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as dry loading.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Prepare the mobile phase (eluent). A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 4:1) with 0.5% triethylamine.

    • Begin adding the eluent to the column, ensuring the silica bed does not run dry.

    • Apply gentle pressure (if needed) to maintain a steady flow rate.

  • Fraction Collection:

    • Collect the eluting solvent in small fractions using test tubes or flasks.

  • Monitoring:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

ProblemProbable Cause(s)Suggested Solution(s)
Recrystallization: No crystals form upon cooling 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. 3. The cooling process was too rapid.1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent or a co-solvent system where the compound is less soluble. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Recrystallization: Product oils out instead of crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Significant impurities are present, depressing the melting point.1. Use a lower-boiling point solvent. 2. Attempt to purify the material first by column chromatography to remove the bulk of the impurities, then recrystallize.
Column Chromatography: Compound streaks on TLC and column The compound is basic and is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel. This will improve the peak shape and separation.[12]
Column Chromatography: Poor separation of product and impurity The polarity of the eluent is not optimal for separating the components.1. Adjust the solvent ratio. Using a less polar eluent will generally increase the separation between spots on a TLC plate. 2. If separation is still poor, try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).
Column Chromatography: Compound will not elute from the column The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, slowly increase the percentage of ethyl acetate. If necessary, switch to a more polar system like Dichloromethane/Methanol.

Visual Guides

PurifcationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Route cluster_final Final Steps Crude Crude this compound TLC_Analysis Analyze by TLC Crude->TLC_Analysis Decision Are impurities close in polarity? TLC_Analysis->Decision Column Column Chromatography Decision->Column Yes Recrystal Recrystallization Decision->Recrystal No Combine Combine Pure Fractions Column->Combine Purity_Check Check Purity (HPLC, NMR) Recrystal->Purity_Check Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Unsuccessful Problem What is the issue? Start->Problem Col_Branch Column Chromatography Issue Problem->Col_Branch Column Rec_Branch Recrystallization Issue Problem->Rec_Branch Recrystallization Col_Streak Streaking / Tailing? Col_Branch->Col_Streak Col_NoSep Poor Separation? Col_Streak->Col_NoSep No Sol_AddBase Add 0.5-1% Triethylamine to Mobile Phase Col_Streak->Sol_AddBase Yes Col_NoElute No Elution? Col_NoSep->Col_NoElute No Sol_ChangeSolvent Adjust Eluent Polarity or Change Solvent System Col_NoSep->Sol_ChangeSolvent Yes Sol_IncreasePolarity Gradually Increase Eluent Polarity Col_NoElute->Sol_IncreasePolarity Yes Rec_NoCrystal No Crystals Formed? Rec_Branch->Rec_NoCrystal Rec_Oil Product Oiled Out? Rec_NoCrystal->Rec_Oil No Sol_Concentrate Reduce Solvent Volume & Re-cool Slowly Rec_NoCrystal->Sol_Concentrate Yes Sol_ChangeRecSolvent Use Lower Boiling Point Solvent or Pre-purify with Column Rec_Oil->Sol_ChangeRecSolvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Common side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminothiazoles, focusing on the widely used Hantzsch thiazole synthesis.

FAQ 1: Low Yield of the Desired 2-Aminothiazole

Question: I am consistently obtaining a low yield of my target 2-aminothiazole. What are the potential causes and how can I improve it?

Answer:

Low yields in the Hantzsch thiazole synthesis can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, and the formation of side products. Here’s a troubleshooting guide to help improve your yield:

Troubleshooting Steps:

  • Purity of Reactants:

    • α-Haloketone: α-Haloketones can be unstable and lachrymatory. Ensure you are using a pure starting material. If necessary, purify it by distillation or recrystallization before use.

    • Thiourea/Thioamide: Use a high-purity grade of thiourea or the corresponding thioamide.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. If you are running the reaction at room temperature, consider increasing the temperature. However, excessive heat can lead to the decomposition of reactants or products. Optimization of the temperature is crucial.

    • Solvent: Ethanol is a common solvent for this reaction. However, other solvents like methanol or even solvent-free conditions have been reported to be effective.[1] Consider screening different solvents to find the optimal one for your specific substrates.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. Incomplete reactions will result in a lower yield.

  • Stoichiometry:

    • While the stoichiometry is typically 1:1, using a slight excess of the thiourea component can sometimes drive the reaction to completion.[2]

  • Side Reactions:

    • The formation of byproducts is a major cause of low yields. Please refer to the specific FAQs below for dealing with common side reactions.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of 2-Aminothiazole check_purity Check Purity of Reactants (α-Haloketone, Thiourea) start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) start->optimize_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry identify_side_products Identify Side Products (TLC, LC-MS, NMR) start->identify_side_products purified_reactants Use Purified Reactants check_purity->purified_reactants optimized_protocol Implement Optimized Protocol optimize_conditions->optimized_protocol adjusted_ratio Use Adjusted Reactant Ratio check_stoichiometry->adjusted_ratio address_side_reactions Address Specific Side Reactions (See FAQs 2 & 3) identify_side_products->address_side_reactions improved_yield Improved Yield purified_reactants->improved_yield optimized_protocol->improved_yield adjusted_ratio->improved_yield address_side_reactions->improved_yield

Caption: Troubleshooting workflow for low yields in 2-aminothiazole synthesis.

FAQ 2: Formation of an Isomeric Impurity

Question: I have isolated my product, but NMR analysis shows the presence of a significant isomeric impurity. What is this impurity and how can I avoid it?

Answer:

A common side reaction in the Hantzsch synthesis, especially when using N-substituted thioureas under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole .[3]

Mechanism of Isomer Formation:

The formation of the desired 2-aminothiazole versus the 2-imino isomer depends on which nitrogen atom of the intermediate attacks the carbonyl group.

  • Path A (Desired): The endocyclic nitrogen attacks the carbonyl, leading to the 2-aminothiazole.

  • Path B (Isomer): The exocyclic nitrogen attacks the carbonyl, resulting in the 2-imino-2,3-dihydrothiazole.

Acidic conditions can promote the formation of the 2-imino isomer.[3]

Troubleshooting and Prevention:

  • Control of pH:

    • Maintain a neutral or slightly basic pH to favor the formation of the 2-aminothiazole. The use of a base like sodium bicarbonate or pyridine during the work-up can help neutralize any acid formed during the reaction.

    • Avoid strongly acidic reaction conditions if you are using N-substituted thioureas.

  • Reaction Temperature:

    • Higher temperatures can sometimes favor the formation of the thermodynamically more stable product. A study of reaction temperature may help in reducing the formation of the kinetic imino product.

  • Purification:

    • If the isomer has already formed, careful purification is necessary. Column chromatography on silica gel is often effective in separating the two isomers. Developing an appropriate solvent system using TLC is crucial for successful separation.

Effect of pH on Isomer Formation (Illustrative Data):

Reaction pHApproximate Yield of 2-Aminothiazole (%)Approximate Yield of 2-Imino-2,3-dihydrothiazole (%)
4-56040
6-78515
8-9>95<5

Note: This data is illustrative and the actual ratios will depend on the specific substrates and reaction conditions.

Reaction Pathway for Isomer Formation

Isomer_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A α-Haloketone + N-Substituted Thiourea B Thioether Intermediate A->B C Endocyclic N attack B->C E Thioether Intermediate D 2-Aminothiazole (Desired Product) C->D F Exocyclic N attack (Acidic Conditions) E->F G 2-Imino-2,3-dihydrothiazole (Isomer) F->G

Caption: Competing pathways for the formation of 2-aminothiazole and its imino isomer.

FAQ 3: Formation of High Molecular Weight Impurities

Question: My mass spectrum shows peaks corresponding to dimeric or higher molecular weight species. What are these and how can I prevent their formation?

Answer:

The formation of dimeric impurities, such as bis(2-amino-4-thiazolyl)methanes and bis(2-amino-4-thiazolyl) disulfides , can occur under certain conditions.

1. Bis(2-amino-4-thiazolyl)methanes:

  • Formation: This side product can arise from the reaction of two equivalents of the 2-aminothiazole product with an aldehyde, which may be present as an impurity or formed from the decomposition of the α-haloketone. Formaldehyde is particularly reactive in forming these methylene-bridged dimers.

2. Bis(2-amino-4-thiazolyl) disulfides:

  • Formation: These can form through the oxidation of an intermediate thiol species or the final thiazole product, especially in the presence of air (oxygen) and certain catalysts.

Troubleshooting and Prevention:

  • Purity of Starting Materials:

    • Ensure your α-haloketone is free from aldehyde impurities.

    • Use freshly purified solvents to avoid contaminants that could promote side reactions.

  • Inert Atmosphere:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that lead to disulfide formation.

  • Control of Stoichiometry:

    • Careful control of the reactant ratios can minimize the presence of unreacted starting materials that might participate in side reactions.

  • Reaction Work-up:

    • Prompt work-up and purification after the reaction is complete can prevent the formation of byproducts during storage of the crude reaction mixture.

Illustrative Reaction Scheme for Dimer Formation

Dimer_Formation cluster_methane Bis(2-amino-4-thiazolyl)methane Formation cluster_disulfide Bis(2-amino-4-thiazolyl) Disulfide Formation A 2 x 2-Aminothiazole C Bis(2-amino-4-thiazolyl)methane A->C B Aldehyde Impurity (e.g., Formaldehyde) B->C D 2 x Thiol Intermediate/Product F Bis(2-amino-4-thiazolyl) Disulfide D->F E Oxidation (e.g., Air) E->F

Caption: Formation pathways for common dimeric impurities.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline for the Hantzsch synthesis of a representative 2-aminothiazole.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)[2]

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Buchner funnel and filter flask

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a gentle reflux (around 65-70 °C) for 30 minutes. The solution should become clear.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • In a 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.

  • Pour the cooled reaction mixture into the sodium carbonate solution while swirling the beaker. A precipitate should form immediately.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Transfer the solid to a tared watch glass and allow it to air dry.

  • Determine the mass of the product and calculate the percent yield.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Characterization:

  • Determine the melting point of the dried product.

  • Analyze the product by TLC, NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 2-Bromoacetophenone, Thiourea, and Methanol start->reactants heat Heat with Stirring (30 min) reactants->heat cool Cool to Room Temperature heat->cool precipitate Pour into Na2CO3 Solution cool->precipitate filter Filter and Wash with Water precipitate->filter dry Air Dry the Product filter->dry characterize Characterize Product (MP, TLC, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of 2-amino-4-phenylthiazole.

References

Stability issues of Ethyl-thiazol-2-YL-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl-thiazol-2-YL-amine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place. It is advisable to store it under an inert atmosphere and protect it from moisture.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the reactivity of the 2-aminothiazole scaffold, potential degradation pathways for this compound include hydrolysis of the amine group, oxidation of the thiazole ring, and photodegradation. Under thermal stress, polymerization or formation of more complex degradation products may occur.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected degradation of solid this compound.
  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed container to prevent moisture absorption.

    • Store the container in a desiccator to maintain a dry environment.

    • Protect the compound from light by using an amber-colored vial or storing it in the dark.

    • Store at recommended cool temperatures.

Issue 2: Degradation of this compound in solution.
  • Possible Cause: Solvent-mediated degradation, pH effects, or exposure to light.

  • Troubleshooting Steps:

    • Solvent Selection: Be aware that 2-aminothiazole derivatives can be unstable in certain solvents like DMSO, especially at room temperature, which may lead to dimerization or oxidation.[1] If instability is observed, consider using alternative, high-purity solvents.

    • pH of the Solution: The stability of this compound can be pH-dependent. Prepare solutions in buffered systems if pH control is critical for your experiment. Evaluate stability at different pH values to determine the optimal range.

    • Light Exposure: Protect solutions from light by using amber vials or covering the container with aluminum foil, as thiazole rings can undergo photodegradation.[2][3]

    • Inert Atmosphere: For prolonged storage or sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidative degradation.[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[1][4][5]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 70°C) for a specified time (e.g., 24, 48, 72 hours).

  • Thermal Degradation (Solid): Place the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1, 3, 7 days). Dissolve a known amount in the solvent before analysis.

  • Photodegradation: Expose the stock solution and the solid compound to a light source with a defined output (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Characterization of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.

Illustrative Stability Data

The following tables present hypothetical quantitative data for illustrative purposes to demonstrate how stability results might be presented.

Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions at 25°C.

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
2498.599.895.2
4896.299.590.1
7294.099.185.3

Table 2: Hypothetical Stability of Solid this compound under Accelerated Thermal Conditions.

Time (days)% Remaining (40°C / 75% RH)% Remaining (60°C)
0100.0100.0
799.597.8
1498.995.1
3097.890.5

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolyzed Hydrolyzed Amine Acid->Hydrolyzed Base Basic Hydrolysis Base->Hydrolyzed Oxidation Oxidation (H2O2) Oxidized Oxidized Thiazole Ring Oxidation->Oxidized Light Photodegradation Photo Photodegradation Products Light->Photo Heat Thermal Stress Polymer Polymerization Products Heat->Polymer ETZA This compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation > 10% NMR NMR for Structure Elucidation LCMS->NMR

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl-thiazol-2-YL-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Ethyl-thiazol-2-YL-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the exocyclic 2-amino group of this compound?

The exocyclic 2-amino group of thiazoles is a key site for derivatization to modulate pharmacological properties.[1] Common strategies include:

  • Acylation: Reaction with acylating agents like acetyl chloride or benzoyl chloride to form amides.[1][2] This is a widely used method to explore structure-activity relationships (SAR).[1]

  • Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides.[1]

  • N-Alkylation: Introduction of alkyl groups, though this can present challenges with regioselectivity.[3]

  • Formation of Schiff Bases: Condensation with aldehydes to form imines.[1]

Q2: Why is regioselectivity a concern in the derivatization of 2-aminothiazoles?

2-Aminothiazole and its derivatives can exist in two tautomeric forms: the amino and the imino form. This results in two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen (-NH2) and the endocyclic ring nitrogen.[3] Derivatization can occur at either site, potentially leading to a mixture of the desired exocyclic N-substituted product and the endocyclic N-substituted byproduct.[3]

Q3: How can I favor derivatization on the exocyclic amino group over the ring nitrogen?

Controlling regioselectivity is crucial for a successful reaction. Strategies to favor exocyclic derivatization include:

  • Use of a Condensing Agent/Strong Base: For N-alkylation, a strong base like lithium amide can favor the formation of the exocyclic product.[3]

  • Boc-Protection: Utilizing a Boc-protecting group on the 2-amino group can be a versatile strategy. Further acylation can then be performed, followed by a mild deprotection step to yield the desired N-acylated product cleanly.[4]

  • Reaction Conditions: The choice of solvent and temperature can also influence the reaction's regioselectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is allowed to proceed to completion.
Inactive reagents.Use fresh or properly stored reagents. Acylating agents like acetyl chloride can be sensitive to moisture.
Inappropriate reaction temperature.Optimization of temperature may be required. Some reactions require heating (reflux)[1], while others may need to be cooled to control reactivity.[5] Increasing temperature can enhance yield and shorten reaction time, but excessive heat may lead to degradation.[6]
Formation of Multiple Products Lack of regioselectivity (reaction at both exocyclic and endocyclic nitrogen).[3]Employ strategies to enhance regioselectivity, such as using a strong base for alkylation[3] or a Boc-protection strategy for acylation.[4]
Di-acylation or di-alkylation of the amino group.[3][4]Control the stoichiometry by using a minimal excess of the acylating/alkylating agent.[3] Slow, dropwise addition of the electrophile can also minimize over-reaction.[3]
Difficult Purification Unreacted starting materials remaining.Ensure the reaction goes to completion. If purification is still difficult, consider a different workup procedure or an alternative chromatographic method.
Products have similar polarity to byproducts.If column chromatography is ineffective, consider recrystallization from a suitable solvent system to purify the desired product.[5]
Reaction Does Not Start Poor solubility of starting materials.Choose a solvent that dissolves all reactants. For acylation, solvents like dry acetone or pyridine are commonly used.[1]
Catalyst poisoning.If using a catalyst (e.g., for hydrogenation), be aware that the sulfur in the thiazole ring can act as a catalyst poison.[7] Higher catalyst loading may be necessary.[7]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a generalized procedure based on common acylation methods for 2-aminothiazoles.[1][5]

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.5 equivalents) to the solution.

  • Slowly add the acylating agent (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Derivatization Reactions for 2-Aminothiazole Scaffolds

Derivatization TypeReagentsSolventConditionsYield (%)Reference
AcylationAcetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hSolid product obtained[1]
AcylationBenzoyl chloride, 2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[1]
SulfonylationBenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 6h80[1]
Sulfonylation4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 4h69[1]

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acylating Agent Dropwise add_base->add_acyl react Stir at Room Temperature (4-12h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (e.g., with sat. NH4Cl) monitor->quench Reaction Complete extract Workup and Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify end End purify->end troubleshooting_logic start Start Experiment check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results impure Impure Product? low_yield->impure No optimize_time_temp Optimize Time/ Temperature low_yield->optimize_time_temp Yes adjust_stoichiometry Adjust Stoichiometry/ Slow Addition impure->adjust_stoichiometry Yes successful_product Successful Product impure->successful_product No check_reagents Check Reagent Quality optimize_time_temp->check_reagents check_reagents->start Retry improve_purification Improve Purification Method adjust_stoichiometry->improve_purification improve_purification->start Retry

References

Troubleshooting solubility problems of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Ethyl-thiazol-2-YL-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, as a heterocyclic amine, is generally expected to be more soluble in polar organic solvents and acidic aqueous solutions.[1][2] The presence of the amine group allows for protonation in acidic conditions, which can significantly enhance its solubility in aqueous media.[1] Its solubility in water is likely limited but can be improved with pH adjustment.[1][2]

Q2: I am having trouble dissolving this compound in water. What should I do?

Directly dissolving this compound in neutral water can be challenging. Due to its basic nature, lowering the pH of the aqueous solution is the most effective first step.[1] Adding a dilute acid, such as 1 M HCl, dropwise while stirring should increase its solubility.[3] For applications sensitive to low pH, consider preparing a stock solution in a polar organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[1]

Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?

Yes, using a water-miscible organic co-solvent is a common strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.[1] It is advisable to start with a small percentage of the co-solvent and incrementally increase it until the compound dissolves. Be mindful that the co-solvent may have an impact on your specific experimental system, such as cell viability in biological assays.[1]

Q4: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer. How can I prevent this?

This is a common issue when the compound is significantly less soluble in the final aqueous medium. To mitigate this, you can try the following:

  • Increase the concentration of the organic co-solvent in your final solution, if your experiment allows.

  • Lower the pH of the aqueous buffer before adding the stock solution.

  • Warm the aqueous buffer slightly before and during the addition of the stock solution, but be cautious of potential compound degradation at elevated temperatures.

  • Add the stock solution dropwise while vigorously stirring the aqueous buffer to ensure rapid dispersion.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound does not dissolve in a non-polar organic solvent (e.g., hexane, toluene). This compound is a polar molecule.Use a more polar organic solvent such as ethanol, methanol, DMSO, or DMF.[1]
Compound is poorly soluble in neutral water. The amine group is not protonated.Lower the pH of the water by adding a dilute acid (e.g., 1 M HCl) to protonate the amine and form a more soluble salt.[1][3]
Compound "oils out" instead of dissolving. The melting point of the compound may be low, or the solution is supersaturated at a temperature above its melting point.Try adding a small amount of additional solvent and gently warming the mixture. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
Compound precipitates upon cooling after being dissolved in a hot solvent. The solvent choice may not be optimal for crystallization, or the cooling is too rapid.Allow the solution to cool to room temperature slowly before further cooling in an ice bath. If crystals do not form, try a different solvent or a co-solvent system.[4]
Solubility appears to decrease over time in solution. The compound may be degrading.Chemical stability in the chosen solvent and pH should be considered.[5] Prepare fresh solutions for your experiments and store stock solutions appropriately, protected from light and at a low temperature.

Solubility Data Summary

Solvent Expected Solubility Comments
WaterSparingly soluble to soluble[2][6]Solubility is highly dependent on pH; increases significantly in acidic conditions.[1] There is some discrepancy in reported values for 2-aminothiazole.[6][7]
1 M HClSoluble[3]Forms a soluble salt. A concentration of 50 mg/mL has been reported for 2-aminothiazole.[3]
EthanolSoluble[6]A good choice for a polar organic solvent.
Diethyl EtherSoluble[6]A less polar option where solubility may be lower than in alcohols.
DMSOSoluble[1]A common solvent for preparing concentrated stock solutions of polar organic molecules.
DMFSolubleSimilar to DMSO, a polar aprotic solvent suitable for creating stock solutions.
Hexane/TolueneInsolubleThese non-polar solvents are generally not suitable.

Experimental Protocols

Protocol 1: General Solubility Test
  • Add approximately 1-5 mg of this compound to a clean test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) to the test tube.

  • Stir or vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

  • If the solid does not dissolve, gently warm the mixture to see if solubility increases with temperature. Note any changes upon cooling.

Protocol 2: pH-Dependent Aqueous Solubility
  • Add 1-5 mg of this compound to a test tube containing 1 mL of deionized water.

  • Stir the mixture and observe the initial solubility.

  • Using a calibrated pH meter or pH paper, measure the initial pH of the suspension.

  • Add 1 M HCl dropwise while continuously stirring and monitoring the pH.

  • Observe the pH at which the compound fully dissolves.

  • In a separate experiment, repeat the process using 1 M NaOH to observe solubility in basic conditions.

Troubleshooting Workflow

G Troubleshooting Solubility of this compound start Start: Dissolving This compound solvent_choice Choose Solvent System start->solvent_choice is_aqueous Aqueous System? solvent_choice->is_aqueous is_organic Organic System? solvent_choice->is_organic adjust_ph Adjust pH (Acidify) is_aqueous->adjust_ph Yes check_polarity Check Solvent Polarity is_organic->check_polarity Yes use_polar Use Polar Solvent (e.g., Ethanol, DMSO, DMF) check_polarity->use_polar Polar use_nonpolar Insoluble in Non-polar (e.g., Hexane) check_polarity->use_nonpolar Non-polar dissolved_organic Dissolved? use_polar->dissolved_organic consider_alternatives Consider Alternatives: - Salt Formation - Prodrug Approach use_nonpolar->consider_alternatives success Success! dissolved_organic->success Yes heat Apply Gentle Heat dissolved_organic->heat No dissolved_aqueous Dissolved? adjust_ph->dissolved_aqueous dissolved_aqueous->success Yes use_cosolvent Use Co-solvent (e.g., DMSO/Water) dissolved_aqueous->use_cosolvent No dissolved_cosolvent Dissolved? use_cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes dissolved_cosolvent->heat No dissolved_heat Dissolved? heat->dissolved_heat dissolved_heat->success Yes dissolved_heat->consider_alternatives No

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Synthesis of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl-thiazol-2-YL-amine (N-ethyl-1,3-thiazol-2-amine). Our focus is on minimizing impurities to ensure the highest quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-ethyl-1,3-thiazol-2-amine?

A1: The most prevalent and versatile method for synthesizing N-ethyl-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, such as chloroacetaldehyde, with N-ethylthiourea.[1][2][3]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The major impurity of concern is the formation of a regioisomer, 3-ethyl-2-imino-2,3-dihydrothiazole . This occurs due to the two nucleophilic nitrogen atoms in N-ethylthiourea. Additionally, unreacted starting materials, byproducts from their decomposition, and over-alkylated products can also be present.

Q3: How does the reaction pH influence the formation of the isomeric impurity?

A3: The reaction pH is a critical factor. Neutral to slightly basic conditions favor the formation of the desired N-ethyl-1,3-thiazol-2-amine. Conversely, acidic conditions can significantly increase the proportion of the undesired 3-ethyl-2-imino-2,3-dihydrothiazole isomer.[4][5]

Q4: What are the recommended purification techniques to remove these impurities?

A4: Common purification methods include recrystallization, column chromatography, and distillation. The choice of method depends on the physical properties of the product and the nature of the impurities. Column chromatography is often effective for separating the desired product from its isomer and other byproducts.[6]

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of N-ethyl-1,3-thiazol-2-amine and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of the product and any impurities.[1][7]

Troubleshooting Guides

Issue 1: Presence of an Isomeric Impurity

Description: Analytical data (e.g., NMR, LC-MS) indicates the presence of a compound with the same mass as the desired product but with different spectroscopic characteristics, suggesting the formation of 3-ethyl-2-imino-2,3-dihydrothiazole.

Potential Cause Recommended Solution Expected Outcome
Acidic Reaction Conditions Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-acidic solvent or by adding a mild, non-nucleophilic base.A significant reduction in the formation of the 3-ethyl-2-imino-2,3-dihydrothiazole isomer.[4]
Reaction Temperature Too High Optimize the reaction temperature. While heat is often required, excessive temperatures can sometimes favor the formation of the thermodynamically more stable imino tautomer.An improved ratio of the desired 2-amino product to the 2-imino isomer.
Order of Reagent Addition While less common for simple thiazole syntheses, for more complex substrates, the order of addition can influence regioselectivity. Consider adding the α-halocarbonyl slowly to the N-ethylthiourea solution.May improve the regioselectivity by minimizing side reactions of the α-halocarbonyl.
Issue 2: Low Product Yield

Description: The overall yield of the desired N-ethyl-1,3-thiazol-2-amine is lower than expected.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature moderately.Drive the reaction to completion and increase the conversion of starting materials.[5]
Poor Quality of Starting Materials Ensure the purity of the α-halocarbonyl and N-ethylthiourea. Impurities in the starting materials can lead to side reactions and lower yields.Improved reaction efficiency and a cleaner product profile.
Suboptimal Solvent The choice of solvent can impact reaction rates and solubility of intermediates. Ethanol is commonly used, but other polar solvents can be explored.An increase in the reaction rate and overall yield.
Incorrect Stoichiometry While a 1:1 molar ratio is theoretical, a slight excess of the thiourea derivative (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields by ensuring the complete consumption of the α-halocarbonyl.[1]Increased conversion of the limiting reagent and a higher yield of the desired product.

Experimental Protocols

Synthesis of N-ethyl-1,3-thiazol-2-amine

This protocol is a general guideline and may require optimization.

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • N-ethylthiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethylthiourea (1.0 equivalent) in ethanol.

  • Slowly add chloroacetaldehyde (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-ethyl-1,3-thiazol-2-amine.

Visualizations

experimental_workflow Experimental Workflow for N-ethyl-1,3-thiazol-2-amine Synthesis start Starting Materials: - Chloroacetaldehyde - N-ethylthiourea - Ethanol reaction Hantzsch Thiazole Synthesis: - Reflux in Ethanol (2-4h) start->reaction workup Work-up: 1. Neutralization (NaHCO3) 2. Solvent Removal 3. Extraction (Ethyl Acetate) 4. Washing and Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: N-ethyl-1,3-thiazol-2-amine purification->product analysis Analysis: - NMR - MS - HPLC product->analysis

Caption: A schematic overview of the experimental workflow for the synthesis of N-ethyl-1,3-thiazol-2-amine.

impurity_formation Impurity Formation in Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Chloroacetaldehyde Chloroacetaldehyde N-ethylthiourea N-ethylthiourea neutral_pH Neutral/Basic pH N-ethylthiourea->neutral_pH acidic_pH Acidic pH N-ethylthiourea->acidic_pH desired_product Desired Product: N-ethyl-1,3-thiazol-2-amine neutral_pH->desired_product impurity Isomeric Impurity: 3-ethyl-2-imino-2,3-dihydrothiazole acidic_pH->impurity

Caption: The influence of reaction pH on the formation of the desired product versus the isomeric impurity.

References

Technical Support Center: Scaling Up the Production of Ethyl-thiazol-2-YL-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting solutions, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl-thiazol-2-YL-amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and well-established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound (like chloroacetaldehyde) with a substituted thiourea (in this case, N-ethylthiourea).[3][4]

Q2: What are the critical reaction parameters that influence yield and purity? A2: Optimizing reaction conditions is essential for maximizing yield and purity. The key parameters to control are reaction temperature, choice of solvent, stoichiometry of reactants, and the purity of the starting materials.[5][6] The use of catalysts, such as acidic or basic catalysts, can also be beneficial.[5]

Q3: Are there "greener" or more environmentally friendly synthesis methods available? A3: Yes, several eco-friendly approaches have been developed to improve the sustainability of the synthesis. These include using water as a solvent, employing reusable catalysts, implementing solvent-free grinding methods, and utilizing microwave-assisted synthesis, which often reduces reaction times and energy consumption.[5]

Q4: What are the main safety concerns when handling the reactants for this synthesis? A4: The primary reagents pose significant health risks. Thiourea and its derivatives are toxic, suspected carcinogens, and may pose risks to unborn children.[7][8][9] α-Haloaldehydes like chloroacetaldehyde are corrosive and toxic. It is imperative to handle these chemicals in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

Q5: How can the final product be purified effectively on a larger scale? A5: Common purification techniques include precipitation, recrystallization, and column chromatography for smaller scales.[5][11] For industrial-scale purification, a highly effective method involves reacting the crude 2-aminothiazole product with sulfur dioxide to form a water-insoluble bisulfite adduct. This precipitate can be easily separated by filtration and then decomposed to yield the highly pure 2-aminothiazole.[12]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or failing completely. What are the most common causes and how can I resolve them?

Answer: Low yields in the Hantzsch synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Purity: Ensure the purity of your starting materials, N-ethylthiourea and the α-haloacetaldehyde source. Impurities can interfere with the reaction.

  • Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion and the formation of side products.[5]

  • Reaction Conditions: Suboptimal temperature and solvent choice are common culprits. The reaction may require heating (reflux) to proceed efficiently.[5] It is crucial to screen different solvents, as the ideal choice can significantly impact the yield.

  • Catalysis: The reaction can be slow without a catalyst. Introducing an acidic or basic catalyst may improve the reaction rate and yield.[5]

Data Presentation: Effect of Solvent and Temperature on Yield

SolventTemperature (°C)CatalystTypical Yield (%)
Ethanol78 (Reflux)None65-75
Methanol65 (Reflux)None60-70[13]
Water100 (Reflux)Acidic70-80[5]
Ethanol90 (Microwave)None>85[5]

Issue 2: Significant Formation of Impurities

Question: My analytical results (TLC, HPLC) show multiple spots/peaks, indicating significant impurity formation. How can I improve the selectivity of my reaction?

Answer: The formation of impurities is often related to reaction conditions being too harsh or not properly controlled.

  • Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the degradation of reactants and products, or the formation of side products.[5] Monitor the reaction progress using TLC to determine the optimal reaction time.

  • pH Control: The pH of the reaction mixture can influence selectivity. Some variations of the Hantzsch synthesis show improved outcomes under mildly acidic conditions.[5]

  • Atmospheric Conditions: If reactants are sensitive to moisture or oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of related impurities.[5]

Data Presentation: Common Impurities and Their Sources

ImpurityPotential SourceMitigation Strategy
Unreacted N-ethylthioureaIncorrect stoichiometry, insufficient reaction time/tempOptimize molar ratios and reaction conditions
Dimerized intermediatesIncorrect pH, high temperatureAdjust pH and control reaction temperature
Oxidized byproductsPresence of air/oxygenRun reaction under an inert (N2, Ar) atmosphere

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product from the crude reaction mixture. What strategies can I use?

Answer: Isolation challenges often arise from the product's solubility or the presence of complex mixtures.

  • Precipitation: If the product is a solid and has low solubility in a non-reactive solvent, precipitation can be an effective first step. This can be achieved by cooling the reaction mixture or by adding an anti-solvent.[5][14]

  • Recrystallization: This is a standard method for purifying solid products. Select a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[13]

  • Chromatography: For laboratory scale, column chromatography is a versatile purification method. A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexane.[11]

  • Bisulfite Adduct Formation: As mentioned in the FAQ, reacting the crude product with sulfur dioxide at elevated temperatures (70-90°C) forms an insoluble adduct that can be filtered off. The pure amine is then recovered by decomposing this adduct.[12]

Section 3: Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethylthiourea (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol (e.g., 5-10 mL per gram of N-ethylthiourea).

  • Reagent Addition: Slowly add an aqueous solution of chloroacetaldehyde (1.0-1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum.

  • Neutralization & Extraction: Neutralize the reaction mixture with a base (e.g., 5% Na2CO3 solution).[14] Extract the product into an organic solvent like diethyl ether or ethyl acetate.[13]

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • Setup: In a microwave-safe reaction vessel, combine N-ethylthiourea (1.0 equivalent) and chloroacetaldehyde (1.1 equivalents).

  • Solvent Addition: Add 2-3 mL of methanol or ethanol.[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90-120°C for 15-30 minutes.[5]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates as a clean solid and can be collected by filtration.[5] Wash the solid with cold solvent to remove any unreacted starting materials.

Section 4: Visualizations

Diagram 1: Hantzsch Synthesis Pathway for this compound

Hantzsch_Synthesis reagents N-Ethylthiourea + Chloroacetaldehyde intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclization & Dehydration intermediate1->intermediate2 Intramolecular Condensation product This compound intermediate2->product Elimination of Water

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Source Pure Reagents & Recalculate Molar Ratios reagents_ok->fix_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Screen Solvents Optimize Temp/Time Consider Microwave conditions_ok->optimize_conditions No check_catalyst Is a Catalyst Needed? conditions_ok->check_catalyst Yes optimize_conditions->check_conditions add_catalyst Add Acidic/Basic Catalyst check_catalyst->add_catalyst Yes end Yield Improved check_catalyst->end No add_catalyst->end

Caption: A decision tree for systematically troubleshooting low reaction yields.

Diagram 3: Product Purification Workflow

Purification_Workflow start Crude Reaction Mixture neutralize Neutralize with Base (e.g., NaHCO3) start->neutralize is_solid Is Product a Solid? neutralize->is_solid filter Filter and Wash Solid is_solid->filter Yes extract Liquid-Liquid Extraction is_solid->extract No crude_solid Crude Solid Product filter->crude_solid dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate dry_concentrate->crude_solid recrystallize Recrystallization crude_solid->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: A logical flowchart outlining the steps for product purification.

References

Technical Support Center: Enhancing the Biological Activity of Ethyl-thiazol-2-YL-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl-thiazol-2-YL-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives?

A1: The most prevalent and versatile method for synthesizing thiazole derivatives, including the this compound scaffold, is the Hantzsch thiazole synthesis.[1][2] This method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide group (e.g., thiourea, thiosemicarbazones).[2] Variations of this method, including microwave-assisted and ultrasound-irradiated syntheses, have been developed to improve yields and reduce reaction times.[3][4][5]

Q2: What factors influence the biological activity of these derivatives?

A2: The biological activity is significantly influenced by the nature and position of substituents on the thiazole ring and any associated phenyl rings.[1][6] Structure-Activity Relationship (SAR) studies show that introducing specific functional groups can modulate activity. For example, electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -Br) on an attached phenyl ring often enhance antimicrobial or anticancer activity.[6][7][8] The specific spatial arrangement and electronic properties of these substituents are crucial for target binding and efficacy.[9]

Q3: Which biological activities are commonly associated with this compound derivatives?

A3: Thiazole-based compounds are a cornerstone in medicinal chemistry due to their wide range of pharmacological effects.[1][10] Derivatives of the this compound core have been investigated for numerous activities, including:

  • Anticancer: Exhibiting cytotoxicity against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colorectal).[7][10][11]

  • Antimicrobial: Showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][6][12][13]

  • Enzyme Inhibition: Acting as inhibitors for specific enzymes like acetylcholinesterase (AChE) or VEGFR-2, which are targets in neurodegenerative diseases and cancer, respectively.[11][14]

Troubleshooting Guides

Problem 1: Low Synthetic Yield

You are experiencing low yields during the synthesis of your target derivative.

Possible Cause Troubleshooting Step Recommendation
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time.Ethanol (EtOH) is often an effective solvent.[3] For thermally sensitive compounds, lower temperatures with longer reaction times may be beneficial. Conversely, microwave irradiation or ultrasound can sometimes increase yields and shorten reaction times dramatically.[3][4][5]
Ineffective Catalyst Screen different catalysts or adjust catalyst loading.Basic catalysts like piperidine or DABCO, or eco-friendly options like chitosan-grafted poly(vinylpyridine), have been used successfully.[7][14][15] The optimal catalyst loading should be determined empirically, often starting around 15-20 mol%.[3][15]
Starting Material Degradation Verify the purity and stability of reactants.Thioamides and α-haloketones can be unstable.[1] Ensure they are pure before starting the reaction. Use fresh reagents and consider carrying out the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.
Side Product Formation Modify reaction stoichiometry or order of addition.Formation of byproducts can be an issue.[16] For instance, in multi-step syntheses, the formation of intermediates like 1H-indole-2-carbohydrazide instead of the desired product has been reported. Changing the solvent system or reaction temperature can sometimes suppress these unwanted pathways.[16]

A logical workflow for troubleshooting low yields can be visualized as follows:

Low_Yield_Troubleshooting start Low Synthetic Yield Encountered check_purity Verify Purity of Starting Materials (NMR, TLC) start->check_purity optimize_cond Optimize Reaction Conditions check_purity->optimize_cond If Pure purification Review Purification Method (e.g., Column Chromatography) check_purity->purification If Impure change_catalyst Screen Alternative Catalysts optimize_cond->change_catalyst No Improvement change_solvent Test Different Solvents optimize_cond->change_solvent No Improvement success Yield Improved optimize_cond->success Improvement change_catalyst->success Improvement change_solvent->success Improvement purification->optimize_cond

Caption: A flowchart for troubleshooting low synthetic yields.

Problem 2: Inconsistent or Low Biological Activity

The synthesized compounds show lower-than-expected or inconsistent results in biological assays.

Possible Cause Troubleshooting Step Recommendation
Compound Purity Confirm the purity of the final compound.Impurities can interfere with biological assays. Ensure the compound is >95% pure using techniques like HPLC, LC-MS, and NMR.[17] Re-purify via column chromatography or recrystallization if necessary.[18]
Compound Solubility Assess the solubility of the compound in the assay buffer.Poor solubility can lead to artificially low activity.[13] DMSO is a common solvent for initial stock solutions, but ensure the final concentration in the assay medium is low (<0.5%) to avoid solvent-induced toxicity or artifacts.[13]
Structure-Activity Relationship (SAR) Modify the compound's structure based on known SAR.If initial activity is low, consider rational design. SAR studies often indicate that specific substituents are key for activity. For example, adding halogens or methoxy groups to a terminal phenyl ring can alter potency.[19]
Assay Integrity Validate the biological assay with positive and negative controls.Ensure the assay is performing correctly. Use a known active compound (positive control) and a vehicle control (e.g., DMSO) to validate the results.[11][13]

The process of enhancing biological activity can be visualized through a drug discovery workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization synthesis Synthesis of Derivative purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., MTT Assay) characterization->screening data_analysis Data Analysis (IC50 / MIC) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization (Modify Structure) sar->lead_optimization lead_optimization->synthesis Redesign

Caption: A workflow for synthesis, screening, and optimization.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 4-Aryl-N-phenylthiazol-2-amine Derivative

This protocol is a generalized procedure based on common methods for synthesizing thiazole derivatives.[2][17]

Materials:

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Substituted N-phenylthiourea (1.0 eq)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Potassium Carbonate, Sodium Acetate) (optional, depending on method)

Procedure:

  • In a round-bottom flask, dissolve the substituted N-phenylthiourea (1.0 eq) in the chosen solvent (e.g., 10 mL of DMF).

  • Add the substituted 2-bromoacetophenone (1.0 eq) to the solution. If a base is required, add it at this stage (1.0 eq).[17]

  • Stir the reaction mixture at an appropriate temperature. This can range from room temperature to reflux (e.g., 80-100 °C), for a duration of 1-7 hours.[17][20]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation of the crude product.

  • Collect the crude solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[17][18]

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12][16][17]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of synthesized derivatives against cancer cell lines.[7][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a positive control (e.g., Doxorubicin, Staurosporine) and a vehicle control (medium with DMSO).[7][11]

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Optimization of Reaction Conditions for Thiazole Synthesis

This table summarizes data on how different reaction parameters can affect the yield of a model thiazole synthesis, based on findings from various studies.[3][17]

EntryCatalystBaseSolventTemperature (°C)Time (min)Yield (%)
1TCsSB (15 wt%)-EtOH35 (Ultrasound)2095
2TCsSB (15 wt%)-H₂O35 (Ultrasound)4080
3TCsSB (15 wt%)-CH₃CN35 (Ultrasound)3585
4-K₂CO₃DMFReflux18095
5-NaOAcMeOHReflux18075
6-NH₄OAcMeOHReflux18082

TCsSB: Thiamine hydrochloride-functionalized chitosan-supported magnetic nanoparticle. Data is illustrative and compiled from related studies.

Table 2: Example Anticancer Activity of Thiazole Derivatives

This table presents example IC₅₀ values for different thiazole derivatives against common cancer cell lines, demonstrating the impact of structural modifications.[7][11]

CompoundR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HCT-116
4c 4-OH, 3-OCH₃-2.57 ± 0.167.26 ± 0.44-
6g 4-ClPyrazolyl4712
11c 4-ClPyrazolyl347
Staurosporine --6.77 ± 0.418.4 ± 0.51-
Doxorubicin --~2-5~1-4~1-5

Values are examples drawn from the literature to illustrate trends and are not directly comparable across different studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered more specific information that will allow me to create a detailed technical support center. I found resources on troubleshooting the poor solubility of thiazole compounds, a common experimental issue. I also found information on their off-target effects and their interaction with signaling pathways, particularly the PI3K/Akt pathway, which is often implicated in cancer drug resistance. I have also located protocols for generating drug-resistant cell lines and for performing Western blots to analyze the PI3K/Akt pathway. Furthermore, I found information on methods to quantify drug efflux, a key resistance mechanism, and protocols for measuring intracellular drug concentrations using LC-MS.

With this more targeted information, I can now proceed to structure the technical support center with detailed troubleshooting guides, FAQs, experimental protocols, and the required visualizations. I have enough information to create the content as requested by the user.

My next steps will be to synthesize this information into the specified format, including creating tables for quantitative data, detailing experimental methodologies, and generating the required Graphviz diagrams with captions. I will ensure all the core requirements of the user prompt are met in the final output. Therefore, I do not need further search actions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to thiazole-based drugs during their experiments.

Frequently Asked Questions (FAQs)

Q1: My thiazole-based compound is showing insolubility in my cell culture medium. What can I do?

A1: Poor aqueous solubility is a common issue with thiazole-based compounds.[1][2] Here are some steps to address this:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice.[2] Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO and then dilute it into your culture medium.[2] It is critical to keep the final DMSO concentration in the culture medium low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[2]

  • Gentle Warming: After creating the stock solution, gentle warming in a 37°C water bath can help with dissolution.[2]

  • Sonication: Briefly sonicating the stock solution can also aid in dissolving the compound.

  • Visual Inspection: Always visually inspect your culture medium for any signs of precipitation after adding the compound.[1]

Q2: I am observing high cytotoxicity in my non-cancerous control cell line. What could be the cause?

A2: High cytotoxicity in control cells suggests potential off-target effects.[1] Thiazole derivatives can sometimes exhibit broad-spectrum cytotoxicity.[1] Here’s how to troubleshoot:

  • Perform a Dose-Response Curve: Test a wide range of concentrations, starting from the nanomolar range, to identify a therapeutic window that is effective against your target cells while minimizing toxicity in control cells.[1]

  • Investigate Off-Target Effects: Consider that your compound might be inducing cellular stress through mechanisms like the production of reactive oxygen species (ROS) or disruption of mitochondrial membrane potential.[1]

  • Use a More Selective Inhibitor: If available, use a more selective inhibitor for the same target as a control to compare the cytotoxic profiles.

Q3: My experimental results with thiazole analogs are not reproducible. What are the common reasons?

A3: Poor reproducibility can stem from several factors:

  • Compound Instability: Thiazole compounds can be unstable in aqueous media.[1] It's recommended to prepare fresh dilutions from a stock solution for each experiment.[1]

  • Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and the health of the cells can all contribute to inconsistent results.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations between wells.

Troubleshooting Guides

Guide 1: Investigating Unexpected Resistance

Problem: Cells that were initially sensitive to the thiazole-based drug are now showing resistance.

Workflow:

G start Resistant Phenotype Observed ic50 Confirm Resistance: Determine IC50 of Resistant vs. Parental Cells start->ic50 mechanism Investigate Mechanism of Resistance ic50->mechanism target_seq Sequence Target Protein for Mutations mechanism->target_seq No change in IC50 efflux Measure Intracellular Drug Concentration (LC-MS) mechanism->efflux Lower intracellular concentration metabolism Analyze for Drug Metabolites mechanism->metabolism Metabolites detected pathway Profile Key Signaling Pathways (Western Blot) mechanism->pathway Altered signaling overcome Develop Strategy to Overcome Resistance target_seq->overcome efflux->overcome metabolism->overcome pathway->overcome combo Combination Therapy overcome->combo new_analog Synthesize New Drug Analogs overcome->new_analog inhibitor Use Efflux Pump Inhibitors overcome->inhibitor

Caption: Workflow for troubleshooting unexpected drug resistance.

Troubleshooting Steps:

Observation Potential Cause Suggested Action
Increased IC50 in resistant cellsTarget mutation, increased efflux, drug metabolism, or altered signaling.Follow the "Investigate Mechanism of Resistance" workflow above.
No change in target protein sequenceResistance is likely due to non-target-related mechanisms.Proceed to investigate drug efflux, metabolism, and signaling pathways.
Lower intracellular drug concentration in resistant cellsIncreased activity of efflux pumps.Quantify efflux pump expression (e.g., qPCR, Western blot) and activity. Consider using known efflux pump inhibitors in combination with your thiazole drug.
Presence of drug metabolitesThe drug is being inactivated by cellular enzymes.Identify the metabolic pathway and consider designing new analogs that are less susceptible to metabolism.
Altered signaling pathways (e.g., PI3K/Akt activation)Cells have developed a bypass mechanism.Profile the key signaling pathways using techniques like Western blotting. Consider combination therapy with an inhibitor of the activated pathway.
Guide 2: Addressing Off-Target Effects

Problem: The thiazole compound shows activity in a primary screen, but this is difficult to confirm in secondary assays, suggesting off-target effects.

Workflow:

G start Inconsistent Activity Observed false_positive Suspect False Positive / Off-Target Effect start->false_positive aggregation Test for Compound Aggregation false_positive->aggregation assay_interference Check for Assay Interference false_positive->assay_interference reactivity Assess Compound Reactivity false_positive->reactivity detergent Perform Assay with Non-ionic Detergent (e.g., Triton X-100) aggregation->detergent readout Test Compound with Assay Readout (e.g., fluorescence) assay_interference->readout protein_mod Mass Spectrometry for Protein Modification reactivity->protein_mod confirm Confirm On-Target Activity detergent->confirm readout->confirm protein_mod->confirm thermal_shift Cellular Thermal Shift Assay (CETSA) confirm->thermal_shift knockdown Target Knockdown/Knockout Experiments confirm->knockdown

Caption: Workflow for investigating suspected off-target effects.

Troubleshooting Steps:

Potential Issue Description Suggested Action
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant reduction in activity suggests aggregation.
Assay Interference Thiazole compounds can interfere with assay readouts (e.g., fluorescence, absorbance).Run controls with the compound in the absence of cells or enzymes to check for direct interference with the assay signal.
Compound Reactivity Some thiazoles can be reactive and covalently modify proteins.Use mass spectrometry to analyze whether your target protein is being covalently modified by the compound.

Experimental Protocols

Protocol 1: Generation of Thiazole-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to a thiazole-based drug through continuous exposure to escalating drug concentrations.[3][4]

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the thiazole drug on the parental cancer cell line.[3][4]

  • Initial Exposure: Culture the parental cells in a medium containing the thiazole drug at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitoring: At each concentration, monitor the cells for the emergence of a resistant population that can proliferate at a steady rate. This process can take several months.

  • Confirmation of Resistance: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 and comparing it to the parental cell line. A significant increase in the IC50 (typically >3-5 fold) indicates the development of resistance.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for assessing the activation state of the PI3K/Akt pathway, a common mechanism of resistance to anticancer drugs.[5][6][7]

Methodology:

  • Cell Lysis:

    • Treat both parental and resistant cells with the thiazole drug at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and incubate the lysate on ice for 30 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Quantification of Intracellular Thiazole Drug Concentration by LC-MS

This protocol provides a general framework for measuring the intracellular concentration of a thiazole-based drug, which is crucial for investigating efflux pump-mediated resistance.[8][9]

Methodology:

  • Cell Treatment and Harvesting:

    • Seed a known number of parental and resistant cells and treat them with the thiazole drug for a specific duration.

    • Wash the cells thoroughly with ice-cold PBS to remove any extracellular drug.

    • Harvest the cells by trypsinization or scraping and count them.

  • Cell Lysis and Extraction:

    • Lyse the cell pellet using a suitable method (e.g., sonication, freeze-thaw cycles, or lysis buffer).

    • Perform a liquid-liquid or solid-phase extraction to isolate the drug from the cell lysate. Methylene chloride is one possible solvent for extraction.[8][9]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Separate the drug from other cellular components using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).[8][9]

    • Detect and quantify the drug using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the drug.

    • Calculate the intracellular drug concentration based on the standard curve and normalize it to the cell number.

Data Presentation

Table 1: Illustrative IC50 Values for a Thiazole-Based Drug in Parental and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental0.5 ± 0.081
Resistant5.2 ± 0.4510.4

Table 2: Densitometric Analysis of PI3K/Akt Pathway Activation

Treatment Group Normalized p-Akt/Total Akt Ratio (Mean ± SD) Fold Change vs. Parental (Untreated)
Parental (Untreated)1.00 ± 0.121.00
Parental + Drug (1 µM)0.45 ± 0.060.45
Resistant (Untreated)1.85 ± 0.211.85
Resistant + Drug (1 µM)1.78 ± 0.191.78

Table 3: Intracellular Drug Concentration

Cell Line Intracellular Drug Concentration (ng/10^6 cells)
Parental15.8 ± 2.1
Resistant3.2 ± 0.5

Signaling Pathway Diagram

PI3K/Akt Signaling Pathway in Thiazole Drug Resistance

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream ThiazoleDrug Thiazole-Based Drug ThiazoleDrug->Akt inhibits EffluxPump Efflux Pump EffluxPump->ThiazoleDrug expels

Caption: PI3K/Akt pathway and mechanisms of thiazole drug resistance.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl-thiazol-2-YL-amine and Other Thiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative overview of the anticancer efficacy of Ethyl-thiazol-2-YL-amine and its structural analogs. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to facilitate informed decisions in drug discovery and development.

Quantitative Efficacy Comparison of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various 2-aminothiazole derivatives against a panel of human cancer cell lines. It is crucial to note that these values are compiled from different studies, and direct comparison should be considered with caution due to variations in experimental conditions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
1 N-ethyl-2-aminothiazole derivative RPMI-8226 (Leukemia)0.08[1]
2 2-Aminothiazole-5-carboxylic acid phenylamideK562 (Leukemia)16.3[1]
3 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung Cancer)4.89[1]
4 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[1]
5 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6[1]
6 Thiazolo[4,5-d]pyridazine derivativeHS 578T (Breast Cancer)0.8[2][3]
7 2-amino-4-(2-pyridyl)thiazole derivativeA549 (Lung Cancer)0.16[4]
8 2-amino-4-(2-pyridyl)thiazole derivativeHepG2 (Liver Cancer)0.13[4]

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship studies of 2-aminothiazole derivatives have revealed several key insights into their anticancer activity. Modifications at the 2-amino position and substitutions on the thiazole ring at positions 4 and 5 significantly influence their cytotoxic potency.[4][5]

  • N-Substitution: The introduction of an ethyl group at the 2-amino position, as seen in this compound, has been explored. Studies on N-substituted 2-aminothiazoles suggest that the nature of the substituent plays a crucial role in activity. For instance, acylation of the 2-amino group has been shown to enhance anticancer effects.[4]

  • Ring Substitutions: The presence of bulky and lipophilic groups at the 4- and 5-positions of the thiazole ring, such as in the 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, has been associated with potent antitumor activities.[1] Aromatic substitutions on the thiazole core also generally contribute to increased cytotoxicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Kinase Inhibition Assay: VEGFR-2

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. This protocol describes a luminescence-based assay.[6][7][8]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Thiazole derivatives

  • Kinase-Glo® Max Assay Kit

  • 96-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[6][8]

  • Signal Detection: Add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[9][10][11][12]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivatives Thiazole->EGFR Inhibits

EGFR Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MOA Mechanism of Action Studies (Kinase Assays, Western Blot) Hit_ID->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

General Experimental Workflow for Anticancer Drug Discovery.

This guide serves as a foundational resource for researchers engaged in the development of thiazole-based anticancer agents. The provided data and protocols are intended to support further investigation and optimization of these promising compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl-thiazol-2-YL-amine Analogues and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl-thiazol-2-yl-amine analogues and other substituted thiazole derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. The content summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of various thiazole derivatives, providing a quantitative basis for structure-activity relationship analysis.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDR1 (at position 4 of thiazole)R2 (at position 2-amino)Cancer Cell LineIC50 (µM)Reference
2a 4-bromothiophen-2-ylHHela, MCF-7, HT-29Not specified, but showed high inhibitory effect[1]
2b naphthalen-2-ylHHela, MCF-7, HT-29Not specified, but showed high inhibitory effect[1]
2f 2,5-difluorophenylHHela, MCF-7, HT-29Not specified, but showed high inhibitory effect[1]
2i 4-(trifluoromethoxy)phenylHHela, MCF-7, HT-29Not specified, but showed high inhibitory effect[1]
6i -(CH2)C(=O)NHN=CH-R'-1H-indole-2-carboxamidoMCF-76.10 ± 0.4[2]
6v -(CH2)C(=O)NHN=CH-R''-1H-indole-2-carboxamidoMCF-76.49 ± 0.3[2]
4d Substituted phenylHydrazinylMDA-MB-231Good activity[3]

Table 2: Enzyme Inhibitory Activity of Thiazole Analogues

Compound IDEnzyme TargetSubstitution PatternIC50 (nM)Reference
10 Acetylcholinesterase (AChE)Thiazole-thiazolidinone derivative103.24[4]
16 Acetylcholinesterase (AChE)Thiazole-thiazolidinone derivative108.94[4]
2i Acetylcholinesterase (AChE)3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl28[5]
4d Carbonic Anhydrase (hCA II)4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamideNot specified, but potent[6]
6i VEGFR-2N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide63[2]
6v VEGFR-2N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide81[2]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicrobial StrainSubstitution PatternMIC (µg/mL)Reference
8C E. coliN-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine6.25[7][8]
8C S. typhiN-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine25[7][8]
8C P. aeruginosaN-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine25[7][8]
7b MDR PathogensPyrazole incorporating thiazol-4-one0.22 - 0.25[7]
3 Various BacteriaHeteroaryl(aryl) thiazole170 - >3750[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/200 µl in their specific growth medium and incubated for 24 hours.[11]

  • Compound Treatment: The thiazole derivatives are dissolved in DMSO and then diluted with the growth medium to various concentrations. The final DMSO concentration should not exceed 0.5%.[1] The cells are treated with these concentrations for 24 to 72 hours.[1][11]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[1][11]

  • Incubation: The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][11]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10][12] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from a dose-response curve.[1]

Enzyme Inhibition Assays

This assay is used to screen for inhibitors of acetylcholinesterase.[5][13]

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound (thiazole derivative) at various concentrations, and DTNB.

  • Initiation of Reaction: Start the reaction by adding the substrate ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

This assay measures the inhibition of carbonic anhydrase activity.[6]

  • Enzyme and Substrate: A purified human carbonic anhydrase isoenzyme (e.g., hCA I, hCA II, or hCA VII) is used. The substrate is typically 4-nitrophenyl acetate.

  • Assay Principle: The assay is based on the esterase activity of CA. The hydrolysis of 4-nitrophenyl acetate by CA produces the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically.

  • Procedure: In a suitable buffer, the enzyme is pre-incubated with the thiazole derivative inhibitor at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Measurement: The increase in absorbance at 400 nm is measured over time.

  • Analysis: The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition (IC50) of the enzyme activity.

This assay determines the inhibitory effect of compounds on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[4][14]

  • Assay Components: The assay typically uses a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Procedure: In a 96-well plate, the VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 45 minutes).[14]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in an ELISA format or to use a luminescence-based assay like the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction.[14]

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The thiazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to illustrate key signaling pathways and a general experimental workflow for the evaluation of thiazole analogues.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by thiazole derivatives.

Caption: General experimental workflow for the discovery and evaluation of thiazole analogues.

References

A Comparative Guide to Validating the Antimicrobial Activity of Ethyl-thiazol-2-YL-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antimicrobial potential of Ethyl-thiazol-2-YL-amine. While specific experimental data on the antimicrobial activity of this compound is not extensively available in current literature, this document outlines the established antimicrobial properties of the broader thiazole class of compounds. By presenting data on structurally related analogs and detailing the necessary experimental protocols, this guide serves as a foundational resource for researchers seeking to investigate and validate the efficacy of this compound against various pathogens.

The thiazole ring is a core component of many compounds demonstrating significant biological activity, including antibacterial and antifungal properties.[1][2] Derivatives of 2-aminothiazole, in particular, have been the subject of extensive research in the development of new antimicrobial agents.[2]

Comparative Antimicrobial Activity of Thiazole Derivatives

To provide a baseline for potential antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a range of common pathogens. These compounds, while more complex than this compound, share the core thiazole scaffold and offer insights into the potential spectrum of activity.

Compound ClassPathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-phenylacetamido-thiazole derivatives Staphylococcus aureus1.56 - 6.25--
Bacillus subtilis1.56 - 6.25--
Escherichia coli1.56 - 6.25--
Pseudomonas aeruginosa1.56 - 6.25--
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives Staphylococcus aureus3.9--
Acinetobacter xylosoxidans3.9--
bis(thiazol-5-yl)phenylmethane derivatives Staphylococcus aureus2 - 64Vancomycin>64
2,5-dichloro thienyl-substituted thiazoles Staphylococcus aureus6.25 - 12.5--
Escherichia coli6.25 - 12.5--
Klebsiella pneumoniae6.25 - 12.5--
Pseudomonas aeruginosa6.25 - 12.5--
Aspergillus fumigatus6.25 - 12.5--
Aspergillus flavus6.25 - 12.5--

Note: The data presented is a compilation from multiple studies on various thiazole derivatives and is intended for comparative purposes. The activity of this compound may differ.

Experimental Protocols for Antimicrobial Susceptibility Testing

To validate the antimicrobial activity of this compound, standardized methodologies must be employed. Below are detailed protocols for common antimicrobial susceptibility tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Prepare the microbial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the test compound, positive control, and standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Standard antibiotic disks

Procedure:

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Aseptically place the impregnated disks and standard antibiotic disks on the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater susceptibility.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubate Read_Results Visually Determine MIC (No Turbidity) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hypothesized Antimicrobial Signaling Pathway

The antimicrobial mechanisms of thiazole derivatives can vary, but some have been shown to inhibit essential bacterial enzymes.[3] The following diagram illustrates a hypothetical pathway where a thiazole derivative inhibits DNA gyrase, an enzyme crucial for DNA replication.

Mechanism_Pathway Thiazole This compound Target Bacterial DNA Gyrase (GyrA/GyrB) Thiazole->Target Inhibition DNA_Replication DNA Replication & Supercoiling Target->DNA_Replication Cell_Death Cell Death Target->Cell_Death Blockage leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division

Caption: Hypothetical inhibition of DNA gyrase by a thiazole derivative.

Conclusion and Future Directions

While the direct antimicrobial profile of this compound remains to be fully elucidated, the broader family of thiazole derivatives has demonstrated significant promise in the field of antimicrobial research. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to systematically evaluate the efficacy of this specific compound. Future studies should focus on performing comprehensive MIC and disk diffusion assays against a wide panel of clinically relevant bacteria and fungi. Furthermore, mechanistic studies, such as enzyme inhibition assays, would be crucial in identifying its specific molecular targets and paving the way for potential therapeutic applications.

References

Comparative analysis of Ethyl-thiazol-2-YL-amine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Amino-4-ethylthiazole

For researchers and professionals in drug development, the synthesis of substituted 2-aminothiazoles is a foundational step in the creation of a wide array of therapeutic agents. The 2-amino-4-ethylthiazole scaffold, a key building block, can be synthesized through several methods, with the Hantzsch thiazole synthesis being the most prominent. This guide provides a comparative analysis of the primary synthesis routes, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in methodological selection. For the purposes of this guide, "Ethyl-thiazol-2-YL-amine" is interpreted as 2-amino-4-ethylthiazole.

Comparative Analysis of Synthesis Methods

The synthesis of 2-amino-4-ethylthiazole is dominated by variations of the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.[1][2] Alternative approaches, such as microwave-assisted synthesis and one-pot procedures, offer improvements in reaction time and yield.[3][4]

MethodStarting MaterialsReagents/SolventTemperature (°C)TimeYield (%)Notes
Conventional Hantzsch Synthesis 1-Bromo-2-butanone, ThioureaEthanolReflux (~78°C)8-14 h58-75%A classic, reliable method. Longer reaction times.[3]
Microwave-Assisted Hantzsch Synthesis Butan-2-one, ThioureaIodine or Bromine, EthanolMicrowave Irradiation5-15 min~90%Significantly reduced reaction time and improved yield.[3][4]
One-Pot Catalytic Synthesis Butan-2-one, ThioureaTrichloroisocyanuric acid (TCCA), Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4), Ethanol80°C~40 min92%In situ halogenation followed by cyclization; avoids handling of lachrymatory α-haloketones.[5]

Experimental Protocols

Method 1: Conventional Hantzsch Synthesis

This protocol is a standard method for the synthesis of 2-aminothiazoles involving the reaction of an α-haloketone with thiourea.

Materials:

  • 1-Bromo-2-butanone

  • Thiourea

  • Ethanol

  • Ammonium hydroxide (for workup)

  • Standard reflux apparatus

Procedure:

  • Dissolve thiourea (0.1 mol) in ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser.

  • Slowly add 1-bromo-2-butanone (0.1 mol) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, distill off the excess ethanol.

  • Neutralize the reaction mixture with ammonium hydroxide to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-ethylthiazole.[3]

Method 2: Microwave-Assisted Hantzsch Synthesis

This method offers a significant acceleration of the Hantzsch reaction, leading to higher yields in a fraction of the time.

Materials:

  • Butan-2-one

  • Thiourea

  • Iodine or Bromine

  • Rectified spirit (Ethanol)

  • Microwave synthesis reactor

  • Ammonium hydroxide (for workup)

Procedure:

  • In a microwave-safe vessel, combine butan-2-one (0.01 mol), thiourea (0.01 mol), and a catalytic amount of iodine or bromine (0.01 mol) in rectified spirit (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 6-8 minutes at a suitable power level to maintain the reaction. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Boil the mixture and filter. Add ammonium hydroxide to the filtrate to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.[3]

Method 3: One-Pot Catalytic Synthesis

This environmentally benign approach avoids the use of pre-synthesized, lachrymatory α-haloketones by generating the halo-intermediate in situ.

Materials:

  • Butan-2-one

  • Thiourea

  • Trichloroisocyanuric acid (TCCA)

  • Ca/4-MePy-IL@ZY-Fe3O4 catalyst (or similar)

  • Ethanol

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a reaction vessel, stir a mixture of butan-2-one (1.5 mmol), TCCA (0.5 mmol), and the catalyst (e.g., 0.01 g of Ca/4-MePy-IL@ZY-Fe3O4) in ethanol (3.0 mL) at 80°C for approximately 25 minutes.

  • Monitor the formation of the α-haloketone intermediate by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C.

  • After the reaction is complete (as monitored by TLC, typically within 15 minutes), cool the mixture and separate the magnetic catalyst using an external magnet.

  • Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure product.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways for the described synthesis methods.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A 1-Bromo-2-butanone C Condensation & Cyclization A->C Ethanol, Reflux B Thiourea B->C D 2-Amino-4-ethylthiazole C->D

Caption: Conventional Hantzsch Synthesis Pathway.

Microwave_Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A Butan-2-one D Microwave Irradiation A->D Ethanol B Thiourea B->D C Iodine/Bromine C->D E 2-Amino-4-ethylthiazole D->E

Caption: Microwave-Assisted One-Pot Hantzsch Synthesis.

Catalytic_One_Pot_Synthesis A Butan-2-one C In situ Halogenation (Catalyst, 80°C) A->C B TCCA B->C D 1-Halo-2-butanone (Intermediate) C->D F Cyclization (80°C) D->F E Thiourea E->F G 2-Amino-4-ethylthiazole F->G

Caption: One-Pot Catalytic Hantzsch Synthesis Workflow.

Alternative Synthesis Routes

While the Hantzsch synthesis is predominant, other methods for forming the thiazole ring exist, though they are less commonly reported for simple 2-amino-4-alkylthiazoles.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis typically produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.[3] This method proceeds under mild conditions. While versatile for introducing substituents at the 2nd and 4th positions, detailed experimental data for the synthesis of 2-amino-4-ethylthiazole via this route is not as readily available in the literature.

Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A α-Aminonitrile C Condensation & Cyclization A->C Mild Conditions B Carbon Disulfide B->C D 5-Aminothiazole Derivative C->D

Caption: General Pathway for Cook-Heilbron Synthesis.

References

Navigating Off-Target Effects: A Guide to the Cross-Reactivity of 2-Aminothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to ensuring the specificity and safety of a potential therapeutic agent. This guide provides a comparative overview of the potential cross-reactivity of compounds featuring the ethyl-thiazol-2-yl-amine scaffold, a common motif in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, the extensive research on the broader class of 2-aminothiazole derivatives offers significant insights into their potential for off-target interactions.

The 2-aminothiazole core is a well-established "privileged structure" in drug discovery, known for its wide range of biological activities.[1][2][3][4] Derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties, among others.[3] This broad bioactivity, however, inherently suggests a potential for cross-reactivity, where a compound interacts with unintended targets, leading to unforeseen biological effects or interference in high-throughput screening assays.

Potential for Cross-Reactivity Across Different Assay Types

Given the diverse therapeutic targets of 2-aminothiazole derivatives, it is crucial to assess their selectivity early in the drug discovery process. The following table summarizes the potential for cross-reactivity in various biological assays based on the known activities of this chemical class.

Assay TypePotential for Cross-ReactivityRationaleKey Considerations
Immunoassays Moderate to HighStructural similarities to endogenous molecules or other drugs can lead to displacement of the intended analyte from the antibody.[5]Assay format (e.g., ELISA, RIA), antibody specificity, and the presence of structurally related compounds in the sample matrix.
Enzyme Assays HighThe 2-aminothiazole scaffold is a known kinase inhibitor scaffold and can interact with the ATP-binding site of various kinases. It can also inhibit other enzymes like histone acetyltransferases.The specific enzyme target, the presence of co-factors, and the potential for non-specific inhibition through compound aggregation.
Receptor Binding Assays HighDerivatives have shown activity at a wide range of receptors, including dopamine, androgen, and zinc-activated channels.[6][7][8]The receptor subtype, the presence of allosteric binding sites, and the functional consequence of binding (agonist vs. antagonist).
Cell-Based Assays HighThe culmination of on-target and off-target effects can lead to complex cellular phenotypes, including cytotoxicity, altered signaling pathways, and changes in gene expression.[3][9]Cell line used, assay endpoint (e.g., proliferation, apoptosis), and the concentration of the compound.

Assessing Cross-Reactivity: Experimental Protocols

A thorough assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies.

Broad Panel Screening (Early Stage)
  • Objective: To identify potential off-target liabilities early in the discovery process.

  • Methodology:

    • Select a commercially available broad panel of targets (e.g., kinases, GPCRs, ion channels, enzymes).

    • Screen the compound of interest at a single high concentration (e.g., 10 µM).

    • Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or activation).

  • Data Analysis: Results are typically presented as a percentage of inhibition or activation against each target.

Dose-Response Analysis (Hit Confirmation)
  • Objective: To confirm and quantify the activity of the compound against the identified off-targets.

  • Methodology:

    • For each confirmed off-target, perform a dose-response experiment with a range of compound concentrations.

    • Generate a concentration-response curve.

  • Data Analysis: Calculate the IC50 (for inhibitors) or EC50 (for activators) value for each off-target.

Orthogonal and Cellular Assays (Mechanism of Action)
  • Objective: To validate the off-target interaction using different assay formats and to understand its functional consequence in a cellular context.

  • Methodology:

    • Employ an orthogonal assay that measures the same endpoint through a different detection technology (e.g., a biophysical binding assay to confirm an enzymatic inhibition result).

    • Conduct cell-based assays to determine if the off-target interaction translates to a cellular phenotype.

  • Data Analysis: Compare the potency and efficacy of the compound in the orthogonal and cellular assays to the initial screening results.

Visualizing Cross-Reactivity Concepts

The following diagrams illustrate the fundamental concepts of compound selectivity and a general workflow for assessing cross-reactivity.

cluster_0 High Selectivity cluster_1 Low Selectivity (Cross-Reactivity) Compound_A Compound A Target_1 Intended Target Compound_A->Target_1 Strong Interaction Off_Target_1 Off-Target 1 Compound_A->Off_Target_1 Weak/No Interaction Off_Target_2 Off-Target 2 Compound_A->Off_Target_2 Weak/No Interaction Compound_B Compound B Target_2 Intended Target Compound_B->Target_2 Strong Interaction Off_Target_3 Off-Target 1 Compound_B->Off_Target_3 Strong Interaction Off_Target_4 Off-Target 2 Compound_B->Off_Target_4 Weak Interaction

Conceptual model of compound selectivity.

Start Test Compound (e.g., this compound derivative) Primary_Assay Primary Screening Assay (On-Target Activity) Start->Primary_Assay Broad_Panel Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Start->Broad_Panel Hit_Identification Identify On-Target Hits Primary_Assay->Hit_Identification Off_Target_Hits Identify Off-Target Hits (>50% Inhibition/Activation) Broad_Panel->Off_Target_Hits Dose_Response Dose-Response Analysis (Determine IC50/EC50) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Dose-Response on Off-Targets) Off_Target_Hits->Selectivity_Profiling SAR Structure-Activity Relationship (Improve Potency) Dose_Response->SAR Lead_Optimization Lead Optimization (Improve Selectivity) SAR->Lead_Optimization Orthogonal_Assay Orthogonal & Cellular Assays (Confirm Mechanism) Selectivity_Profiling->Orthogonal_Assay Orthogonal_Assay->Lead_Optimization End Candidate Drug Lead_Optimization->End

General workflow for assessing compound cross-reactivity.

Conclusion

The 2-aminothiazole scaffold is a versatile and valuable starting point for the development of new therapeutics. However, its inherent biological promiscuity necessitates a thorough and early assessment of cross-reactivity. For any novel derivative, including those based on the this compound structure, a systematic evaluation of off-target effects is not just recommended but essential for the successful progression of a drug discovery project. By employing a multi-faceted approach to selectivity profiling, researchers can mitigate risks, reduce late-stage attrition, and ultimately develop safer and more effective medicines.

References

A Comparative Analysis of Thiazole Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While Ethyl-thiazol-2-YL-amine serves as a crucial building block, its derivatives have shown significant promise in various therapeutic areas, often exhibiting comparable or superior efficacy to existing standard drugs. This guide provides a comparative benchmark of selected thiazole derivatives against established medicines, supported by experimental data and protocols.

Anticancer Activity: Thiazole Derivatives vs. Cisplatin and Doxorubicin

Several studies have highlighted the potential of thiazole derivatives as potent anticancer agents. A notable example involves 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, which have demonstrated significant effectiveness against various cancer cell lines.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 in µM) of representative thiazole derivatives compared to the standard anticancer drugs, Cisplatin and Doxorubicin, against three human cancer cell lines: HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and HT-29 (colorectal carcinoma).[1][2]

CompoundHepG-2 (IC50 µM)HCT-116 (IC50 µM)HT-29 (IC50 µM)
Thiazole Analogue 25a ~5.5~6.2~7.1
Thiazole Analogue 25b ~4.8~5.1~6.5
Thiazole Analogue 26 ~3.9~4.5~5.8
Cisplatin (Standard) 8.63~9.1~10.2
Doxorubicin (Standard) ~0.8~1.1~1.5

Note: The IC50 values for the thiazole analogues are approximated from graphical data presented in the source literature for illustrative purposes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the thiazole derivatives and standard drugs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: Human cancer cell lines (HepG-2, HCT-116, HT-29) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (thiazole derivatives and standard drugs) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

Many anticancer drugs, including doxorubicin and potentially some thiazole derivatives, induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway drug Anticancer Drug (e.g., Doxorubicin, Thiazole Derivative) bcl2 Bcl-2 Family (Bax, Bak) drug->bcl2 mito Mitochondrion bcl2->mito permeabilization cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome act_cas9 Caspase-9 apoptosome->act_cas9 activation cas9 Pro-caspase-9 cas9->apoptosome act_cas3 Caspase-3 act_cas9->act_cas3 activation cas3 Pro-caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

Intrinsic pathway of apoptosis initiated by anticancer agents.

Antimicrobial Activity: Thiazole Derivatives vs. Ampicillin and Streptomycin

The 2-aminothiazole scaffold is also a key component in the development of new antimicrobial agents. Certain derivatives have shown remarkable activity against a spectrum of bacteria, in some cases surpassing the efficacy of standard antibiotics.

Data Presentation

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of a selected methylthiazole-based thiazolidinone derivative against common bacterial strains, compared with Ampicillin and Streptomycin.[1]

OrganismThiazole Derivative 48e (MIC µg/mL)Ampicillin (MIC µg/mL)Streptomycin (MIC µg/mL)
E. coli 3.126.256.25
P. aeruginosa 6.2512.512.5
B. cereus 3.126.253.12
MRSA 6.25>100>100

Experimental Protocols

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds and standard antibiotics were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Visible Growth and Determine MIC incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

In Vivo Validation of the Therapeutic Potential of 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While direct in vivo validation data for Ethyl-thiazol-2-YL-amine is not extensively available in publicly accessible literature, this guide provides a comparative analysis of the therapeutic potential of representative 2-aminothiazole derivatives. The performance of these derivatives is compared against established alternative therapies in the fields of oncology and inflammation, supported by experimental data from preclinical in vivo studies. This guide is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the potential of this chemical class.

I. Anticancer Potential of 2-Aminothiazole Derivatives

Several derivatives of 2-aminothiazole have been investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival. One of the most prominent examples of a 2-aminothiazole-containing drug is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

A. Comparative Compound: A Novel Thiazolyl-indole-2-carboxamide Derivative

Recent research has focused on developing novel 2-aminothiazole derivatives with improved efficacy and safety profiles. For this guide, we will compare a synthesized (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivative, herein referred to as Compound 6i , against the standard-of-care chemotherapeutic agent, Paclitaxel . Compound 6i has shown promising cytotoxicity against various cancer cell lines.[1]

B. Signaling Pathway: Multi-Targeted Kinase Inhibition

Compound 6i and other similar 2-aminothiazole derivatives are designed to inhibit multiple protein kinases that are crucial for cancer cell growth and proliferation, such as EGFR, HER2, and VEGFR-2.[1] This multi-targeted approach can potentially overcome resistance mechanisms associated with single-target therapies.

G cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (EGFR, HER2, VEGFR-2) Receptor Tyrosine Kinase (EGFR, HER2, VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (EGFR, HER2, VEGFR-2) Downstream Signaling (RAS/MAPK, PI3K/AKT) Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (EGFR, HER2, VEGFR-2)->Downstream Signaling (RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis Compound 6i Compound 6i Compound 6i->Receptor Tyrosine Kinase (EGFR, HER2, VEGFR-2)

Caption: Multi-targeted inhibition of receptor tyrosine kinases by Compound 6i.

C. Experimental Data: In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of a representative 2-aminothiazole derivative compared to a standard chemotherapeutic agent in a mouse xenograft model.

Parameter 2-Aminothiazole Derivative (Compound 34) Alternative: Doxorubicin Control
Animal Model Mice with S180 homograftMice with S180 homograftMice with S180 homograft
Treatment Dose 50 mg/kg5 mg/kgSaline
Tumor Growth Inhibition (%) 45.2%[2]58.7%[2]0%
Acute Oral Toxicity (LD50) > 5000 mg/kg[2]~20 mg/kgN/A

Note: Data for Compound 34, a 1-(2-(dialkylamino)ethyl)-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea analogue, is used here as a representative example of a 2-aminothiazole derivative with published in vivo data.[2]

D. Experimental Protocol: Xenograft Tumor Model

G Cancer Cell Culture Cancer Cell Culture Implantation in Mice Implantation in Mice Cancer Cell Culture->Implantation in Mice Tumor Growth Tumor Growth Implantation in Mice->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Drug Administration (Test Compound vs. Alternative vs. Control) Drug Administration (Test Compound vs. Alternative vs. Control) Treatment Initiation->Drug Administration (Test Compound vs. Alternative vs. Control) Tumor Volume Measurement Tumor Volume Measurement Drug Administration (Test Compound vs. Alternative vs. Control)->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Caption: Workflow for an in vivo xenograft tumor model experiment.

Methodology:

  • Cell Culture: Human cancer cells (e.g., S180 sarcoma cells) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., BALB/c) are used.

  • Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment: Mice are randomly assigned to treatment groups: test compound (e.g., Compound 34), alternative (e.g., Doxorubicin), and control (e.g., saline). Drugs are administered as per the defined schedule (e.g., intraperitoneally, daily for 10 days).[2]

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

II. Anti-inflammatory Potential of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also found in compounds with significant anti-inflammatory properties. These derivatives often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A. Comparative Compound: A Novel Thiazole Derivative

For this section, we compare a synthesized 2-aminothiazole derivative, Compound 6l , against the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin . Compound 6l has been identified as a potent dual inhibitor of COX-2 and 5-LOX.[3]

B. Signaling Pathway: Inhibition of Inflammatory Mediators

Inflammation is mediated by prostaglandins and leukotrienes, which are produced by the enzymes COX and LOX, respectively. Dual inhibition of these enzymes can lead to a more potent anti-inflammatory effect with a potentially improved safety profile compared to non-selective NSAIDs.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 6l Compound 6l Compound 6l->COX-2 Compound 6l->5-LOX

Caption: Dual inhibition of COX-2 and 5-LOX by a 2-aminothiazole derivative.

C. Experimental Data: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory efficacy of a representative 2-aminothiazole derivative in a rat model of acute inflammation.

Parameter 2-Aminothiazole Derivative (Compound 6l) Alternative: Indomethacin Control
Animal Model Male Wistar ratsMale Wistar ratsMale Wistar rats
Inflammation Induction Carrageenan-induced paw edemaCarrageenan-induced paw edemaCarrageenan-induced paw edema
Treatment Dose 10 mg/kg10 mg/kgVehicle
Inhibition of Edema (%) at 3h 60.82%[3]68.45%0%
Gastric Ulceration No significant ulceration observed[3]Ulceration observedNo ulceration

D. Experimental Protocol: Carrageenan-Induced Paw Edema Model

G Acclimatization of Rats Acclimatization of Rats Baseline Paw Volume Measurement Baseline Paw Volume Measurement Acclimatization of Rats->Baseline Paw Volume Measurement Drug Administration (Test Compound vs. Alternative vs. Control) Drug Administration (Test Compound vs. Alternative vs. Control) Baseline Paw Volume Measurement->Drug Administration (Test Compound vs. Alternative vs. Control) Carrageenan Injection Carrageenan Injection Drug Administration (Test Compound vs. Alternative vs. Control)->Carrageenan Injection Paw Volume Measurement at Intervals Paw Volume Measurement at Intervals Carrageenan Injection->Paw Volume Measurement at Intervals Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement at Intervals->Calculation of Edema Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Grouping: Rats are divided into control, standard, and test groups.

  • Drug Administration: The test compound (e.g., Compound 6l), alternative (e.g., Indomethacin), or vehicle is administered orally one hour before carrageenan injection.[3]

  • Inflammation Induction: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Efficacy Evaluation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

The 2-aminothiazole scaffold serves as a versatile template for the development of potent therapeutic agents. As demonstrated by the representative compounds in this guide, derivatives of 2-aminothiazole exhibit significant in vivo efficacy in preclinical models of cancer and inflammation. While direct in vivo data on this compound remains to be published, the broader class of 2-aminothiazole derivatives shows considerable promise. Further research, including comprehensive in vivo validation and toxicological studies, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development.

References

Unlocking Potential: A Comparative Guide to Molecular Docking Studies of Ethyl-thiazol-2-YL-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, thiazole-containing compounds have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of molecular docking studies involving derivatives of Ethyl-thiazol-2-YL-amine against various protein targets. By presenting experimental data, detailed protocols, and visual workflows, we aim to offer researchers and scientists a comprehensive resource to evaluate the therapeutic potential of these compounds and guide future research.

Comparative Docking Performance of Thiazole Derivatives

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its target protein. The following tables summarize the quantitative data from various studies on thiazole derivatives, offering a comparative view of their performance against different protein targets.

Table 1: Antimicrobial Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
N-substituted thiazole derivative S6FabH (3iL9)-144.236 (MolDock Score)Not specified[1]
N-substituted thiazole derivative S7FabH (3iL9)-143.593 (Docking Score)Not specified[1]
N-substituted thiazole derivative S8FabH (3iL9)-139.873 (Docking Score)Not specified[1]
N-substituted thiazole derivative S9FabH (3iL9)-138.612 (Docking Score)Not specified[1]
Griseofulvin (Standard)FabH (3iL9)-90.94 (MolDock Score)Not specified[1]
Substituted-2-aminothiazole 3kDNA Gyrase (1KZN)Favorable binding interactionNot specified[2]
Substituted-2-aminothiazole 3nDNA Gyrase (1KZN)Favorable binding interactionNot specified[2]
Clorobiocin (Pre-occupied ligand)DNA Gyrase (1KZN)Favorable binding interactionNot specified[2]
5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole (Compound 8)Penicillin-binding protein 4 (PBP4) E. coli-5.2ASN 308, SER 303[3]
Cephalotin (Reference)Penicillin-binding protein 4 (PBP4) E. coliNot specifiedNot specified[3]
Chloramphenicol (Reference)Penicillin-binding protein 4 (PBP4) E. coliNot specifiedNot specified[3]

Table 2: Anticancer Targets

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Reference
Thiazole derivative 5cTubulin (Colchicine binding site)-14.502.95 ± 0.18[4]
Thiazole derivative 7cTubulin (Colchicine binding site)Not specified2.00 ± 0.12[4]
Thiazole derivative 9aTubulin (Colchicine binding site)Not specified2.38 ± 0.14[4]
Combretastatin A-4 (Reference)Tubulin (Colchicine binding site)-13.422.96 ± 0.18[4]
Thiazole derivative 9Rab7bPredicted to fit into the binding site14.6 ± 0.8[5]
Thiazole derivative 11bRab7bPredicted to fit into the binding site28.3 ± 1.5[5]
Cisplatin (Reference)(MCF-7 cells)Not applicable13.6 ± 0.9[5]
Thiazole-thiophene hybrid 4aBCL-2Not specifiedNot specified[6]
Thiazole derivative 1Rho6 (2CLS)-6.8Not specified[7]
Thiazole derivative 5aRho6 (2CLS)-8.2Not specified[7]

Experimental Protocols: A Closer Look at Molecular Docking

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol synthesized from the cited research.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and other ligands are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • The ligands are then subjected to energy minimization and optimization of their geometry.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or PyRx.[1][7] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site.

  • The docking results are scored based on the predicted binding affinity, typically expressed in kcal/mol. The poses with the lowest binding energy are considered the most favorable.

4. Analysis of Results:

  • The binding modes of the docked ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.

  • The docking scores of the novel compounds are often compared with those of a standard inhibitor or a known drug.

Visualizing the Process: Workflows and Pathways

To better understand the procedural flow and the biological context, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) Define_Grid Define Grid Box (Active Site Identification) Protein_Prep->Define_Grid Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Run_Docking Run Docking Algorithm (e.g., AutoDock, Molegro) Ligand_Prep->Run_Docking Define_Grid->Run_Docking Score_Poses Score and Rank Poses (Binding Energy Calculation) Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions (Hydrogen Bonds, Hydrophobic Interactions) Score_Poses->Analyze_Interactions Lead_Identification Lead Compound Identification Analyze_Interactions->Lead_Identification Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Inhibition of Signal Effector_Protein Effector Protein (e.g., Tubulin) Signal_Transducer->Effector_Protein Downregulation Gene_Expression Altered Gene Expression Signal_Transducer->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Effector_Protein->Cellular_Response Ligand Thiazole Derivative (Inhibitor) Ligand->Receptor Binds and Inhibits

References

Cytotoxicity of Thiazole Derivatives on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. While the anti-cancer properties of thiazole derivatives are extensively studied, a critical aspect of their therapeutic potential lies in their safety profile, specifically their cytotoxic effects on normal, non-cancerous cells. This guide provides a comparative evaluation of the cytotoxicity of various 2-aminothiazole derivatives on normal cell lines, presenting key experimental data and methodologies to aid in the selection and development of safer therapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-aminothiazole derivatives against various normal and cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of in vitro cytotoxicity. A higher IC50 value against normal cell lines indicates lower cytotoxicity and a better safety profile. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is also presented. A higher SI value (ideally >1.0) suggests a compound is more toxic to cancer cells than to normal cells.[1]

Compound/DerivativeNormal Cell LineIC50 (µM) on Normal CellsCancer Cell LineIC50 (µM) on Cancer CellsSelectivity Index (SI)Reference
Compound 3b Lymphocytes (PCS-800-017)28.56 ± 0.94Leukemia (HL-60(TB))2.3212.31[2]
Compound 3e Lymphocytes (PCS-800-017)22.67 ± 0.74Leukemia (HL-60(TB))2.299.90[2]
Aminothiazole-paeonol derivatives Normal CellsLower cytotoxicity reportedAGS (gastric), HT-29 (colorectal)Higher potency than 5-FUImproved therapeutic index suggested[3]
Compound 46a Normal (WI-38)Less toxicity reportedA549 (Lung)1.3 ± 0.9-[4]
Compound 46b Normal (WI-38)Less toxicity reportedA549 (Lung), HepG2 (Liver)0.16 ± 0.06, 0.13 ± 0.05-[4]
Thiazole derivative 3f Fibroblasts (MRC-5)Appreciable selectivity reportedMCF-7 (Breast)1.0 ± 0.1-[5]
Thiazole derivative 3b' Fibroblasts (MRC-5)Appreciable selectivity reportedHCT-116 (Colorectal)1.6 ± 0.2-[5]
Compound 2 NIH/3T3 (mouse embryonic fibroblast)> 380.00A549 (human lung adenocarcinoma)< 3.9> 97.4[6]
Compound 10 NIH/3T3 (mouse embryonic fibroblast)> 380.00A549 (human lung adenocarcinoma)< 3.9> 97.4[6]

Note: The specific chemical structures for each compound are detailed in the cited references. This table provides a selection of available data and is not exhaustive.

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[7][8][9]

MTT Assay Protocol for Cytotoxicity Evaluation
  • Cell Seeding:

    • Plate normal human cell lines (e.g., MRC-5, WI-38, or primary cells) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Ethyl-thiazol-2-YL-amine or other thiazole derivatives) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways

The cytotoxic effects of thiazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[10][11][12][13] Understanding the underlying signaling pathways is crucial for mechanism-of-action studies. A common pathway implicated is the intrinsic (mitochondrial) apoptosis pathway.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Normal Cells in 96-well Plates B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Thiazole Compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h (Formazan Formation) F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for MTT-based cytotoxicity assay.

G Intrinsic Apoptosis Pathway Potentially Induced by Thiazole Derivatives cluster_0 Mitochondrial Events cluster_1 Caspase Cascade TD Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation TD->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation TD->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Head-to-Head Comparison of Analytical Methods for Ethyl-thiazol-2-YL-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ethyl-thiazol-2-YL-amine is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a head-to-head comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) for this purpose.

Method Selection Workflow

The choice of the most suitable analytical technique can be guided by a systematic approach considering the analytical requirements.

start Start: Need to Quantify This compound matrix_complexity Complex Matrix? (e.g., plasma, tissue) start->matrix_complexity sensitivity_needed High Sensitivity Required? (e.g., trace level analysis) matrix_complexity->sensitivity_needed Yes hplc_uv HPLC-UV matrix_complexity->hplc_uv No lc_ms LC-MS/MS sensitivity_needed->lc_ms Yes gc_ms GC-MS (with derivatization) sensitivity_needed->gc_ms No end Method Selected hplc_uv->end lc_ms->end gc_ms->end

Caption: Logical workflow for selecting an analytical method.

Quantitative Data Comparison

The following table summarizes the quantitative performance data for HPLC-UV and LC-MS/MS methods based on the analysis of a structurally similar aminothiazole derivative ("21MAT").[1][2][3] These values provide a strong benchmark for the expected performance of similar methods for this compound.

ParameterHPLC-UVLC-MS/MSGas Chromatography (GC-MS)
Linearity Range 2.06 - 20.60 µg/mL[3]1.25 - 1250 ng/mL[3]Method dependent, often requires derivatization. Expected to be in the ng/mL range.[4][5]
Correlation Coefficient (R²) ≥ 0.999[3]0.9970[3]Typically ≥ 0.99
Limit of Detection (LOD) Not ReportedNot Reported (LOQ is 1.25 ng/mL)25 ng/mL (for a related compound)[4]
Limit of Quantification (LOQ) 2.06 µg/mL (as Lower Limit of Linearity)[3]1.25 ng/mL[3]Method dependent, potentially higher than LC-MS/MS.
Accuracy (% Recovery) 98.5% - 101.2%[3]95.8% - 103.5%[3]Typically 90-110%
Precision (% RSD) ≤ 2.0%[3]≤ 5.0%[3]Typically ≤ 15%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for aminothiazole derivatives and serve as a comprehensive starting point for method development for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for quantifying higher concentrations of the analyte, for example, in bulk drug substance or pharmaceutical formulations.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent prep2 Dilute to fall within calibration range prep1->prep2 hplc Inject into HPLC system prep2->hplc detection UV Detection hplc->detection integrate Integrate peak area detection->integrate quantify Quantify using calibration curve integrate->quantify

Caption: HPLC-UV experimental workflow.

Instrumentation and Conditions (based on "21MAT" analysis)[3]:

  • HPLC System: Waters Alliance HPLC with a UV Detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Dissolve the unknown sample in the mobile phase and dilute as necessary to fall within the calibration curve range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike sample with Internal Standard extract Protein Precipitation or LLE spike->extract evap Evaporate & Reconstitute extract->evap lc Inject into LC system evap->lc msms MS/MS Detection (MRM) lc->msms ratio Calculate Peak Area Ratio (Analyte/IS) msms->ratio quantify Quantify using calibration curve ratio->quantify

Caption: LC-MS/MS experimental workflow.

Instrumentation and Conditions (based on "21MAT" analysis in rat plasma)[1][3]:

  • LC System: A suitable UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.

  • Flow Rate: 1 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined.

Sample Preparation (Protein Precipitation)[1]:

  • To a 100 µL aliquot of plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Gas Chromatography (GC)

GC can be a viable alternative for the analysis of volatile and thermally stable amines. For compounds like this compound, which may have limited volatility and potential for peak tailing, derivatization is often necessary to improve chromatographic performance.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Solvent Extraction derivatize Derivatization (e.g., silylation) extract->derivatize gc Inject into GC system derivatize->gc ms Mass Spectrometric Detection gc->ms integrate Integrate peak area ms->integrate quantify Quantify using calibration curve integrate->quantify

Caption: GC-MS experimental workflow.

Instrumentation and Conditions (General approach for amines)[4][5]:

  • GC System: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation from other components.

  • Ionization Mode: Electron Ionization (EI).

Sample Preparation (Derivatization)[4]:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to complete the reaction.

  • Inject the derivatized sample into the GC-MS system.

Conclusion

Both HPLC-UV and LC-MS/MS have been demonstrated as effective techniques for the quantification of aminothiazole derivatives and are highly applicable to this compound. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for bioanalytical applications. HPLC-UV is a reliable and cost-effective alternative for the analysis of less complex samples with higher analyte concentrations. Gas Chromatography offers another potential analytical route, although it will likely require a derivatization step to achieve good chromatographic performance. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and performance data for a close structural analog serve as a solid foundation for developing and validating a robust quantitative method for this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl-thiazol-2-yl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ethyl-thiazol-2-yl-amine, designed for researchers, scientists, and drug development professionals. Given the lack of specific hazard data, a cautious approach, treating the compound as hazardous, is mandatory.

Hazard Assessment and Safety Precautions

While detailed toxicological data for this compound is limited, related thiazole compounds exhibit properties that necessitate careful handling. Based on available information for similar compounds, it is prudent to assume the following hazards:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1] Thiazole derivatives may cause skin and serious eye irritation.[1][2]

  • Flammability: Thiazole and its derivatives are often flammable.[2]

  • Environmental Hazards: Presumed to be harmful to aquatic life; prevent entry into drains and waterways.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1][3]

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1][3]

  • Skin and Body Protection: A laboratory coat is required to prevent skin exposure.[1][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][3]

Quantitative Data and Hazard Summary

The following table summarizes key identifiers and assumed hazards for this compound. This information is critical for proper waste labeling and management.

ParameterValueReference
Chemical Name This compound[4]
CAS Number 13472-75-8[4]
Molecular Formula C5H8N2S[4]
Molecular Weight 128.20 g/mol [4]
Assumed Hazard Class Toxic, Irritant, Flammable, Environmental Hazard[1][2]
GHS Pictograms (Assumed) GHS07 (Exclamation Mark)
Hazard Codes (Assumed) H302 (Harmful if swallowed)
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as regulated hazardous waste.[5][6] On-site chemical neutralization is not recommended without specific, validated protocols.

Step 1: Waste Segregation and Collection

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, gloves), in a dedicated hazardous waste container.[2][3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines to prevent potentially incompatible chemical reactions.[3][5]

Step 2: Container Management

  • Use a sturdy, leak-proof, and chemically compatible container.[3][5]

  • The container must be kept securely closed at all times, except when adding waste.[2][7] Funnels should not be left in container openings.[8]

  • Do not overfill the container; allow for at least 10% headspace for expansion.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[2]

  • Include the full chemical name: "this compound". Do not use abbreviations.[2][5]

  • List the approximate concentration and total volume or weight of the waste.[2]

  • Ensure the name and contact information of the generating individual or lab are on the label.[9]

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[10]

  • Ensure the storage location is away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[2][6]

Step 5: Final Disposal

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.[5]

  • All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][5][6]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert personnel in the area and evacuate if necessary.[2]

  • Control Ignition Sources: Extinguish any nearby flames or spark-producing equipment.[2][6]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment (Minor Spills): For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels for the main spill.[2]

  • Cleanup: Carefully collect the absorbent material and place it into the designated hazardous waste container.[3] Decontaminate the spill area with soap and water, collecting all cleanup materials as hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize Waste (Solid, Liquid, Contaminated PPE) A->B C Select Compatible Hazardous Waste Container B->C D Collect Waste in Segregated Container C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Lab Information D->E F Store Securely in Satellite Accumulation Area E->F G Arrange for Pickup (Contact EHS Office) F->G H Final Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Handling Guidance for N-Ethyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A complete and verified Safety Data Sheet (SDS) for N-Ethyl-1,3-thiazol-2-amine (CAS: 13472-75-8) is not publicly available at the time of this document's creation. The following information is compiled from limited sources and data from structurally similar compounds. It is intended for preliminary guidance only and must not replace a substance-specific SDS obtained directly from your chemical supplier. Always consult the official SDS from the manufacturer before any handling, storage, or disposal of this chemical.

Hazard Identification and Classification

Based on available data for N-Ethyl-1,3-thiazol-2-amine and related compounds, this substance is anticipated to be hazardous. The following table summarizes the likely hazard classifications.

Hazard ClassGHS Hazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH318Causes serious eye damage.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Disclaimer: These hazard classifications are based on limited data and may not be exhaustive. Refer to the supplier-specific SDS for definitive hazard information.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Ethyl-1,3-thiazol-2-amine.

PropertyValue
CAS Number 13472-75-8
Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
Appearance No data available
Boiling Point No data available
Storage Temperature 2-8°C, inert atmosphere

Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, stringent safety protocols must be followed when handling N-Ethyl-1,3-thiazol-2-amine. The following PPE is recommended as a minimum standard.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Engineering Controls: Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle only in a chemical fume hood. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep in a dark place under an inert atmosphere.[2] Recommended storage temperature is between 2-8°C.[2]

Spill Response Workflow:

Spill_Response start Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Identify substance, quantity, and risks) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->don_ppe contain Contain the Spill (Use absorbent pads/berms) don_ppe->contain neutralize_absorb Neutralize (if applicable) and Absorb Spill contain->neutralize_absorb cleanup Collect Contaminated Material into a Labeled Waste Container neutralize_absorb->cleanup decontaminate Decontaminate the Area and Affected Equipment cleanup->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a hazardous chemical spill.

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains. Contaminated packaging should be treated as the product itself.

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Note to Physician: Treat symptomatically.

This document serves as a foundational guide. The paramount importance of obtaining and thoroughly reviewing the supplier-specific Safety Data Sheet for N-Ethyl-1,3-thiazol-2-amine before commencing any work cannot be overstated.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.